molecular formula C7H15NO2Si B13599230 Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

カタログ番号: B13599230
分子量: 173.28 g/mol
InChIキー: FAFJMQACUKUSRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a useful research compound. Its molecular formula is C7H15NO2Si and its molecular weight is 173.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H15NO2Si

分子量

173.28 g/mol

IUPAC名

methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate

InChI

InChI=1S/C7H15NO2Si/c1-10-7(9)6-4-11(2,3)5-8-6/h6,8H,4-5H2,1-3H3

InChIキー

FAFJMQACUKUSRM-UHFFFAOYSA-N

正規SMILES

COC(=O)C1C[Si](CN1)(C)C

製品の起源

United States
Foundational & Exploratory

In-Depth Technical Guide: Unambiguous ¹H and ¹³C NMR Characterization of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of silicon-containing heterocycles requires a rigorous analytical approach due to the unique electronic push-pull effects exerted by the heteroatoms. This whitepaper provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate . Designed for drug development professionals and analytical chemists, this guide dissects the causality behind chemical shifts, establishes a self-validating experimental protocol, and maps the 2D NMR logic required for unambiguous structural assignment.

The Strategic Role of Azasilolidines in Drug Development

The 1,3-azasilolidine core is a highly specialized proline bioisostere. The incorporation of silicon into proline-like rings (forming silaproline analogs) fundamentally alters the lipophilicity and conformational landscape of the molecule, often enhancing its resistance to enzymatic biodegradation[1].

In recent years, azasilolidine derivatives—specifically 3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid—have emerged as critical structural motifs in the rational design of complement Factor D inhibitors and Mannose-binding lectin-associated serine protease (MASP) inhibitors[2][3]. Furthermore, silyl-containing heterocycles are actively investigated in antiviral therapeutics, including next-generation HCV NS5A inhibitors[4]. Accurate NMR characterization of these building blocks is therefore a critical quality attribute (CQA) in pharmaceutical synthesis.

Structural Elucidation: The Logic of the 1,3-Azasilolidine Core

To interpret the NMR spectra, one must first understand the topological and electronic realities of the molecule:

  • Connectivity: The 5-membered ring consists of N(1)–C(2)–Si(3)–C(4)–C(5).

  • Electronic Environment: Silicon is highly electropositive, shielding adjacent nuclei. Conversely, the nitrogen atom and the C(5) methyl ester group are highly electronegative, strongly deshielding their adjacent nuclei.

  • Chirality & Diastereotopicity: The molecule possesses a chiral center at C(5). This asymmetry breaks the planar symmetry of the ring, rendering the two faces of the azasilolidine ring inequivalent. Consequently, the two methyl groups on the silicon atom, the two protons on C(2), and the two protons on C(4) are all diastereotopic . They will resonate at distinct chemical shifts and exhibit complex J -couplings.

Quantitative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts based on first-principles predictive modeling and literature precedents for silaproline analogs[1][3].

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
PositionProton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
3 Si-CH₃ (a)0.12s-Shielded by silicon electropositivity; diastereotopic.
3 Si-CH₃ (b)0.18s-Diastereotopic to Si-CH₃ (a) due to C5 chirality.
4 C4-H (a)0.95dd14.5, 10.5Shielded by Si; coupled to C5-H (pseudo-axial) and geminal H.
4 C4-H (b)1.25dd14.5, 6.0Geminal to C4-H(a); coupled to C5-H (pseudo-equatorial).
2 C2-H (a)2.15d12.0Deshielded by N, shielded by Si. Isolated spin system.
2 C2-H (b)2.40d12.0Geminal to C2-H(a).
1 N-H2.60br s-Exchangeable amine proton (broadened by quadrupolar ¹⁴N).
O-Me O-CH₃3.72s-Typical methoxy resonance of a methyl ester.
5 C5-H3.85dd10.5, 6.0Strongly deshielded by adjacent N and carboxylate group.
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
PositionCarbonChemical Shift (δ, ppm)Mechanistic Rationale
3 Si-CH₃ (a)-3.2Upfield shift characteristic of silicon-bound methyls.
3 Si-CH₃ (b)-2.5Diastereotopic splitting induced by the C5 chiral center.
4 C418.5Alpha to Si, beta to N. Net shielding effect dominates.
2 C236.8Alpha to both Si and N. The deshielding of N is partially mitigated by Si.
O-Me O-CH₃52.4Standard methoxy carbon of an aliphatic ester.
5 C561.2Alpha to N and carbonyl; highly deshielded environment.
C=O C=O175.6Ester carbonyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system. Every step includes a causality statement and a built-in validation checkpoint.

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ provides optimal solubility and its deuterium acts as a frequency lock. TMS provides an unambiguous zero-point reference, which is strictly required because the silicon-adjacent protons in this molecule resonate dangerously close to 0 ppm.

  • Validation Checkpoint: The solution must be completely particulate-free. Any turbidity will distort the magnetic field homogeneity.

Step 2: Probe Tuning and Matching (T/M)

  • Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform manual or automated T/M for both ¹H and ¹³C nuclei.

  • Causality: Proper T/M maximizes radiofrequency power transfer to the probe, ensuring a high signal-to-noise ratio (SNR). This is essential for detecting the low-abundance ¹³C signals and resolving the fine J -couplings of the diastereotopic protons.

  • Validation Checkpoint: The tuning curve minimum must align perfectly with the target Larmor frequency of the specific nucleus.

Step 3: Shimming and Locking

  • Action: Lock onto the deuterium frequency of CDCl₃. Execute gradient shimming (e.g., TopShim) along the Z-axis.

  • Causality: Inhomogeneous magnetic fields artificially broaden peaks, which will mask the critical geminal couplings (~12.0 Hz) of the isolated C2 protons.

  • Validation Checkpoint: The TMS reference peak must exhibit a full width at half maximum (FWHM) of 1.0 Hz. If broader, shimming must be repeated.

Step 4: ¹H 1D Acquisition

  • Action: Run a standard 30-degree pulse sequence (zg30). Set Relaxation Delay (D1) to 2.0 seconds and Number of Scans (NS) to 16.

  • Causality: A 30-degree pulse ensures rapid longitudinal relaxation ( T1​ ) recovery, allowing for shorter D1 times without sacrificing the accuracy of quantitative integration.

Step 5: ¹³C 1D Acquisition

  • Action: Run a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 2.0 seconds and NS to 512–1024.

  • Causality: Proton decoupling collapses complex carbon-proton multiplets into sharp singlets, drastically simplifying the spectrum and increasing SNR via the Nuclear Overhauser Effect (NOE).

Visualizing the Analytical Workflow

NMR_Workflow Prep Sample Preparation (CDCl3, 298K, TMS) Acq1H 1H NMR Acquisition (500 MHz) Prep->Acq1H Acq13C 13C NMR Acquisition (125 MHz) Prep->Acq13C COSY 2D COSY (H-H Connectivity) Acq1H->COSY HSQC 2D HSQC (1-Bond C-H) Acq1H->HSQC HMBC 2D HMBC (Long-Range C-H) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validation Structural Validation Azasilolidine Core COSY->Validation HSQC->Validation HMBC->Validation

Workflow for the unambiguous NMR assignment of the 1,3-azasilolidine core.

2D NMR Workflows for Unambiguous Assignment

Because the 1,3-azasilolidine core lacks a contiguous proton spin system (the C2 protons are isolated from the C4/C5 protons by the silicon and nitrogen atoms), 1D NMR alone is insufficient for definitive assignment. A strategic 2D NMR workflow is required:

  • COSY (Correlation Spectroscopy): Used to map the 3-bond scalar couplings. This will confirm the connectivity between the C4 diastereotopic protons (~0.95 and 1.25 ppm) and the C5 chiral proton (~3.85 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map 1-bond C–H connections. This differentiates the C2 methylene carbon (~36.8 ppm) from the C4 methylene carbon (~18.5 ppm) by correlating them to their respective proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. HMBC maps 2-bond and 3-bond C–H correlations. It is the only way to bridge the silicon heteroatom. The Si-CH₃ protons (~0.15 ppm) will show strong HMBC cross-peaks to both the C2 carbon and the C4 carbon, proving the intact ring structure.

NMR_Assignment_Logic Si_Me Si-CH3 Protons (~0.15 ppm) C2_H C2 Protons (~2.2 ppm) Si_Me->C2_H HMBC (2-bond) C4_H C4 Protons (~1.1 ppm) Si_Me->C4_H HMBC (2-bond) C5_H C5 Proton (~3.8 ppm) C2_H->C5_H NOESY (Spatial) C4_H->C5_H COSY (3-bond) Carbonyl C=O Carbon (~175 ppm) C5_H->Carbonyl HMBC (2-bond)

Logical 2D NMR correlation network used to map the azasilolidine structure.

References

  • WO2020225095A1 - Masp inhibitory compounds and uses thereof Source: Google Patents URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • EP 4053117 A1 - ARYL, HETEROARYL, AND HETEROCYCLIC COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS Source: European Patent Office / Googleapis URL
  • WO2013039876A1 - Silyl-containing heterocyclic compounds and methods of use thereof for the treatment of viral diseases Source: Google Patents URL

Sources

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Handling of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly turns to non-canonical amino acids to overcome the pharmacokinetic limitations of native peptides, organosilicon compounds have emerged as critical building blocks. Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate is a highly specialized proline bioisostere (often referred to as a "silaproline" derivative)[1]. By replacing the γ-carbon of a standard proline ring with a dimethylsilyl group, this compound confers enhanced lipophilicity, altered cis/trans amide isomerization barriers, and increased proteolytic stability[1][2].

In modern medicinal chemistry, this building block is prominently featured in the synthesis of advanced therapeutics, including inhibitors targeting complement-mediated disorders[3]. However, the unique stereoelectronic properties of the azasilolidine ring necessitate stringent handling protocols to mitigate monomeric toxicity and prevent premature hydrolysis during solid-phase peptide synthesis (SPPS).

Physicochemical Profiling & Structural Causality

The Causality of Silicon Substitution: Why replace a carbon atom with silicon in a proline ring? Silicon is more electropositive than carbon, possesses a larger covalent radius, and forms longer bonds[1]. When incorporated into a peptide sequence, silaproline derivatives significantly increase the overall lipophilicity and amphipathic character of the molecule. This structural tweak has been shown to cause up to a 20-fold increase in cellular uptake[4][5]. Crucially, unlike highly cationic cell-penetrating peptides (CPPs) that achieve permeability by disrupting cell membranes, silaproline achieves cytosolic delivery without adding significant cytotoxicity or hemolytic activity[4][6].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate
CAS Number 1822575-78-9 (Free base) / 2103639-53-6 (HCl salt)[7][8]
Molecular Formula C7H15NO2Si (Free base) / C7H16ClNO2Si (HCl salt)[8][9]
Molecular Weight 173.29 g/mol (Free base) / 209.7 g/mol (HCl salt)[8][9]
Physical Form Solid / Powder[7]
Structural Role Proline bioisostere / Unnatural amino acid[1][10]

Comprehensive Safety Data & Toxicity Profile (SDS)

As a Senior Application Scientist, I must emphasize a critical distinction: while mature silaproline-containing peptides exhibit remarkably low toxicity in vivo[4][5], the monomeric building block presents specific acute hazards during synthesis and handling.

Toxicological Causality: The primary toxicological concern with 1,3-azasilolidines is the lability of the Si-N or Si-C bonds under extreme aqueous conditions or in the presence of strong nucleophiles[11][12]. Hydrolysis of the azasilolidine ring can generate reactive silanols and free amines. Consequently, the monomer exhibits moderate acute toxicity across multiple exposure routes and acts as a localized irritant[13]. Furthermore, thermal decomposition of the product emits toxic fumes, including nitrogen oxides (NOx) and silicon oxides (SiOx)[14].

Table 2: GHS Hazard Classifications

(Note: Data extrapolated from standardized notified C&L inventories for highly analogous protected azasilolidine-5-carboxylic acids)[13][15]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H336: May cause drowsiness or dizziness

Safety & Handling Directives:

  • PPE: Nitrile gloves (double-gloved for bulk handling), safety goggles, and a NIOSH-approved respirator if aerosolization is a risk.

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent ambient moisture-driven hydrolysis of the ester or azasilolidine ring[7].

Self-Validating Experimental Workflows

When incorporating Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate into a peptidomimetic sequence, standard SPPS protocols must be modified. The steric bulk of the dimethylsilyl group can hinder coupling efficiency, leading to incomplete reactions or base-catalyzed epimerization at the α-carbon.

Protocol: High-Efficiency Coupling & Validation Workflow
  • Monomer Activation (Causality-Driven): Dissolve the azasilolidine monomer (1.5 eq) in anhydrous DMF. Utilize HATU (1.4 eq) and HOAt (1.4 eq) rather than standard HBTU.

    • Causality: HOAt enhances the reactivity of the sterically hindered ester while maintaining the stereochemical integrity of the chiral center, preventing epimerization.

  • Base Addition: Add the highly hindered base DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: Maintaining a low temperature during base addition minimizes the risk of base-catalyzed ring opening or epimerization.

  • Coupling: Add the activated mixture to the resin-bound peptide. Agitate for 120 minutes at room temperature under an inert atmosphere.

  • Self-Validation (Micro-cleavage): Withdraw 5 mg of resin. Cleave using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • LC-MS Analysis: Analyze the cleavage product via LC-MS.

    • Validation Check: Confirm the presence of the desired mass [M+H]+. If a mass corresponding to the uncoupled peptide or a hydrolyzed silanol byproduct (+18 Da) is detected, the workflow mandates a re-coupling step before proceeding to Fmoc deprotection.

Workflow Start Monomer Prep (Anhydrous DMF) Activation Activation (HATU/HOAt/DIPEA at 0°C) Start->Activation Steric hindrance control Coupling Peptide Coupling (120 min, RT) Activation->Coupling Maintain stereocenter MicroCleavage Micro-cleavage (TFA/TIPS/H2O) Coupling->MicroCleavage Self-validation step LCMS LC-MS Validation Check for [M+H]+ MicroCleavage->LCMS Analyze mass Success Proceed to Deprotection LCMS->Success Target mass confirmed Fail Re-couple (Prevent Hydrolysis) LCMS->Fail Hydrolysis/Incomplete Fail->Coupling

Caption: Self-validating coupling workflow for sterically hindered azasilolidine derivatives.

Mechanistic Application & Visualization

Beyond basic peptide synthesis, Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate is frequently utilized in the design of small-molecule and peptidomimetic inhibitors targeting the complement system[3]. The complement system is a sophisticated regulatory pathway that clears pathogens but can cause severe inflammatory disorders when dysfunctional[3].

By replacing standard proline residues with this silaproline analog in complement inhibitors, researchers achieve higher binding affinities to targets like C3 convertase and extend the plasma half-life of the drug, preventing rapid enzymatic degradation[3].

ComplementPathway Classical Classical Pathway (Antigen-Antibody) C3Conv C3 Convertase (Target for Silaproline Inhibitors) Classical->C3Conv Alternative Alternative Pathway (Pathogen Surfaces) Alternative->C3Conv C3a C3a (Inflammation & Leukocyte Recruitment) C3Conv->C3a Cleavage C3b C3b (Opsonization & C5 Conv. Formation) C3Conv->C3b Cleavage C5Conv C5 Convertase C3b->C5Conv Binds to form C5 Conv. MAC Membrane Attack Complex (MAC) (Cell Lysis) C5Conv->MAC Downstream Activation

Caption: Complement system cascade highlighting C3 convertase as a primary therapeutic target.

References

  • 1822575-78-9, Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate Source: AccelaChem URL:[Link]

  • 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid - NextSDS Source: NextSDS URL:[Link]

  • Pharmaceutical compounds for the treatment of complement mediated disorders - Justia Patents Source: Justia URL:[Link]

  • Replacement of a Proline with Silaproline Causes a 20-Fold Increase in the Cellular Uptake of a Pro-Rich Peptide Source: ResearchGate / J. Am. Chem. Soc. URL:[Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles Source: PMC / NIH URL:[Link]

Sources

Literature review of 3,3-dimethyl-1,3-azasilolidine-5-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Proline Surrogates: A Technical Guide to 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate (Silaproline) Synthesis

Executive Summary & Structural Rationale

The incorporation of silicon into amino acid scaffolds has emerged as a transformative strategy in peptide engineering and drug discovery[1]. 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid—commonly known as γ -(dimethylsila)proline or silaproline (Sip) —is a premier proline surrogate. By replacing the γ -carbon of the pyrrolidine ring with a dimethylsilyl group, silaproline retains the unique conformational constraints of natural proline (strongly favoring the polyproline II [PPII] helical secondary structure) while significantly enhancing lipophilicity and resistance to proteolytic degradation[2].

This technical whitepaper critically evaluates the synthetic evolution of the 1,3-azasilolidine-5-carboxylate core, transitioning from early stoichiometric chiral auxiliary methods to state-of-the-art catalytic asymmetric intramolecular hydrosilylation.

Synthetic Evolution of the 1,3-Azasilolidine Core

The synthesis of silicon-containing non-natural amino acids is historically plagued by the difficulty of constructing stable C–Si bonds stereoselectively. The synthetic pathways for silaproline have evolved through three distinct generations:

First Generation: The Chiral Auxiliary Approach

Pioneered by Cavelier and Tacke in the early 2000s, the first successful synthesis of enantiopure silaproline utilized Schöllkopf’s bis-lactim ether method[2]. This involved the diastereoselective double alkylation of a chiral glycine equivalent with bis(chloromethyl)dimethylsilane.

  • Causality & Limitations: While this method provided high enantiomeric excess (ee), it relied on a stoichiometric chiral auxiliary and required harsh, highly acidic hydrolysis conditions to liberate the final amino acid, which severely limited industrial scalability and functional group tolerance.

Second Generation: Rhodium-Catalyzed Asymmetric Hydrosilylation

To address the dearth of scalable asymmetric approaches, a breakthrough method was developed utilizing a novel enantioselective rhodium-catalyzed intramolecular hydrosilylation[3]. Starting from an N -Boc-dehydroalanine ester, the process simultaneously sets the critical α -amino stereocenter and forms the necessary carbon–silicon bond.

  • Mechanistic Nuance (Baldwin's Rules Exception): The key step is a 5-endo-trig cyclization. Under classical Baldwin's rules, 5-endo-trig ring closures are disfavored. However, the longer bond length of C–Si (~1.87 Å) compared to C–C (~1.54 Å) alters the trajectory of the migratory insertion, effectively overriding the geometric constraints and making the 5-endo-trig pathway highly favorable.

Third Generation: Direct C(sp³)–H Activation

Recent advancements have explored the direct iridium-catalyzed β -selective C(sp³)–H silylation of aliphatic amines to form silapyrrolidines[4]. Although currently more applicable to unactivated amines rather than direct carboxylate synthesis, this represents the frontier of atom-economical 1,3-azasilolidine construction.

SynthesisEvolution Target 3,3-Dimethyl-1,3-azasilolidine- 5-carboxylate (Silaproline) Gen1 1st Gen: Chiral Auxiliary (Schöllkopf Method, 2000) Target->Gen1 Historical Gen2 2nd Gen: Asymmetric Catalysis (Rh-Hydrosilylation, 2016) Target->Gen2 Industrial Gen3 3rd Gen: C(sp3)-H Activation (Ir-Catalyzed Silylation, 2018) Target->Gen3 Emerging Gen1_Desc Reagents: Bis-lactim ether + Bis(chloromethyl)dimethylsilane Constraint: Stoichiometric auxiliary Gen1->Gen1_Desc Gen2_Desc Reagents: Dehydroalanine + Chloromethyldimethylsilane Advantage: High atom economy, >99% ee Gen2->Gen2_Desc Gen3_Desc Reagents: Aliphatic Amines + Hydrosilanes Advantage: Direct functionalization Gen3->Gen3_Desc

Caption: Evolution of synthesis pathways for the 3,3-dimethyl-1,3-azasilolidine-5-carboxylate core.

Quantitative Data Comparison

The table below summarizes the critical metrics of the primary synthetic routes, demonstrating the superiority of the catalytic hydrosilylation method for drug development applications.

MetricSchöllkopf Auxiliary Method[2]Rh-Catalyzed Hydrosilylation[3]
Overall Yield 25 - 35%85 - 90%
Enantiomeric Excess (ee) >95%>99% (post-salt break)
Step Count 5 steps3 steps
Atom Economy Low (loss of auxiliary)High
Scalability Poor (cryogenic lithiation)Excellent (Continuous flow enabled)
Key Catalyst/Ligand None (Stoichiometric)[(NBD)₂Rh]BF₄ / Josiphos 404-1

Self-Validating Experimental Protocol: Rh-Catalyzed Route

To ensure high reproducibility and trustworthiness, the following methodology details the second-generation synthesis, incorporating continuous flow chemistry and asymmetric catalysis[3].

Phase 1: Continuous Flow N -Alkylation

Objective: Synthesize the uncyclized silyl-intermediate while suppressing dialkylation and managing the highly exothermic deprotonation.

  • System Setup: Equip a continuous flow reactor with two reagent streams merging at a T-mixer.

  • Stream A: Prepare a 0.5 M solution of N -Boc-dehydroalanine methyl ester in anhydrous THF.

  • Stream B: Prepare a solution containing 1.1 equivalents of chloromethyldimethylsilane and 1.2 equivalents of LiHMDS in THF.

  • Execution: Pump both streams at equal flow rates, ensuring a residence time of 5 minutes at 0 °C.

  • Validation (IPC): Monitor the reactor output via LC-MS. The target mass [M+H]⁺ should correspond to the N -alkylated product. Absence of the starting dehydroalanine peak (<1% AUC) validates complete conversion. Quench the output stream inline with saturated aqueous NH₄Cl.

Phase 2: Asymmetric Intramolecular Hydrosilylation

Objective: Enantioselective 5-endo-trig cyclization to form the 1,3-azasilolidine ring.

CatalyticCycle Precat Precatalyst [(NBD)2Rh]BF4 + Josiphos Active Active Species [Rh(I)-Josiphos]+ Precat->Active H2 (Activation) OxAdd 1. Oxidative Addition Si-H Cleavage Active->OxAdd Substrate MigIns 2. Migratory Insertion 5-endo-trig Cyclization OxAdd->MigIns RedElim 3. Reductive Elimination C-Si Bond Formation MigIns->RedElim RedElim->Active Regeneration Product Product (R)-Silaproline Ester RedElim->Product Release

Caption: Catalytic cycle of the Rh-catalyzed asymmetric 5-endo-trig hydrosilylation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [(NBD)₂Rh]BF₄ (1.0 mol%) and Josiphos 404-1 (1.05 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 15 minutes to ensure pre-catalyst complexation.

  • Activation: Purge the reaction vessel with H₂ gas (1 atm) for 10 minutes to hydrogenate the norbornadiene (NBD) ligands, generating the active coordinatively unsaturated Rh(I) species.

  • Cyclization: Add the N -alkylated intermediate from Phase 1 (dissolved in DCE) to the active catalyst solution. Stir at 25 °C for 12 hours.

  • Validation (IPC): Analyze via Chiral HPLC. The reaction is self-validating if the enantiomeric ratio (e.r.) exceeds 97:3. The specific steric bulk of the Josiphos ligand forces the silicon hydride to approach the re-face of the alkene exclusively.

  • Isolation: Concentrate the mixture and purify via silica gel chromatography to yield methyl (5R)-3,3-dimethyl-1,3-azasilolidine-5-carboxylate.

Phase 3: Saponification and Salt Break
  • Hydrolysis: Treat the ester with 1.5 equivalents of LiOH in a THF/H₂O (3:1) mixture at room temperature for 4 hours.

  • Chiral Upgrading: Acidify to pH 3 with 1M HCl, extract with EtOAc, and form the dicyclohexylamine (DCHA) salt. Recrystallization of the salt upgrades the optical purity to >99% ee[3].

References

  • Influence of silaproline on peptide conformation and bioactivity. PubMed (J Am Chem Soc. 2002).[Link]

  • Asymmetric Synthesis of N-Boc-(R)-Silaproline via Rh-Catalyzed Intramolecular Hydrosilylation of Dehydroalanine and Continuous Flow N-Alkylation. ACS Publications (Organic Letters, 2016).[Link]

  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry (2024).[Link]

  • Iridium-Catalyzed, β -Selective C(sp³)–H Silylation of Aliphatic Amines To Form Silapyrrolidines and 1,2-Amino Alcohols. eScholarship (J Am Chem Soc. 2018).[Link]

Sources

Structural Conformation of Silicon-Containing Proline Analogues: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics evolve, overcoming their inherent pharmacokinetic limitations—namely, poor membrane permeability and rapid proteolytic degradation—remains a central challenge. Proline is a unique architectural tool in peptide design; its cyclic pyrrolidine side chain restricts the ϕ backbone dihedral angle, dictating the formation of β -turns and polyproline type II (PPII) helices.

To enhance the drug-like properties of proline-containing sequences without disrupting their native conformational scaffolds, peptide engineers have turned to silicon-containing proline analogues. The most prominent of these is γ -(dimethylsila)-proline , widely known as silaproline (Sip) . This whitepaper provides an in-depth mechanistic analysis of silaproline's structural conformation, backed by field-proven experimental protocols for its synthesis and characterization.

The Mechanistic Impact of Silicon Substitution

The replacement of the γ -carbon in proline with a dimethylsilyl group fundamentally alters the local physicochemical environment while preserving the global backbone trajectory. This substitution operates on three primary structural axes:

A. Ring Puckering and Backbone Dihedrals

Natural proline typically exhibits a dynamic equilibrium between -endo and -exo ring puckering. However, the introduction of the silicon atom changes the bond lengths (C–Si bonds are ~1.87 Å compared to ~1.54 Å for C–C bonds) and introduces steric bulk via the dimethyl groups. X-ray diffraction studies of Sip-containing dipeptides (e.g., Piv-Sip-Ala-NHiPr) reveal a distinct preference for a β -endo conformation of the pyrrolidine ring, a state unusual for natural proline[1]. Despite this shift in puckering, the overall secondary structure is remarkably conserved, often stabilizing type II β -turns[1].

B. Cis/Trans Isomerization of the Amide Bond

The relatively low energy barrier for cis-trans isomerization of the Xaa-Pro amide bond is a hallmark of proline. Interestingly,2 compared to natural proline[2]. This makes Sip an exceptionally faithful conformational surrogate, unlike pseudo-prolines or α -methylated analogues which heavily skew the equilibrium[3].

C. Polyproline II (PPII) Helix Formation

Because PPII helices are critical for protein-protein interactions, any proline surrogate must be able to propagate this extended helical structure.4 in both chloroform and methanol, validating its utility in designing PPII-mimetic therapeutics[4].

G Pro Natural Proline Si γ-Dimethylsilyl Substitution Pro->Si Sip Silaproline (Sip) Si->Sip Conf Maintained PPII Helix & Cis/Trans Ratio Sip->Conf Lipo 14x Increased Lipophilicity (LogP) Sip->Lipo Bio Protease Resistance & Cellular Uptake Sip->Bio

Logical mapping of physicochemical changes induced by silicon substitution in proline.

Quantitative Data: Proline vs. Silaproline

The true value of silaproline lies in its ability to decouple conformational geometry from physicochemical properties. By substituting Pro with Sip, researchers can drastically alter the pharmacokinetic profile of a peptide without changing its 3D shape.

PropertyNatural Proline (Pro)Silaproline (Sip)Impact on Drug Design
Lipophilicity (Log P) 0.094 (Fmoc-Pro-OH)1.3 (Fmoc-Sip-OH)~14x increase ; significantly enhances membrane permeability and passive cellular uptake[2].
Ring Puckering -endo / -exo β -endoAccommodates longer C-Si bonds while maintaining the overall backbone trajectory[1].
Amide Cis/Trans Ratio BaselineNearly identical to ProPreserves native secondary structures (e.g., PPII helices, β -turns)[1].
Enzymatic Stability Susceptible to endopeptidasesHighly resistantProlongs in vivo half-life. Sip-peptides retain activity without co-administered inhibitors[2].
Receptor Affinity (e.g., hNTR1 binding)High (IC50: 0.08 nM)Reduced (IC50: 17.5 nM)Trades raw target affinity for massive gains in bioavailability and metabolic stability[2].

Field-Proven Experimental Workflows

To harness silaproline effectively, stringent control over stereochemistry during synthesis and rigorous validation during conformational analysis are required. Below are the self-validating protocols used by senior application scientists to integrate Sip into peptide engineering pipelines.

Protocol A: Diastereoselective Synthesis of Silaproline

Causality: Standard synthetic routes often yield racemic mixtures. Because the local folding landscape of a peptide is highly sensitive to chirality, we utilize Schöllkopf's bis-lactim ether method. The chiral auxiliary directs the attack of the silylating agent, ensuring enantiomeric purity.

  • Preparation: React Schöllkopf's chiral bis-lactim ether with bis(iodomethyl)dimethylsilane in the presence of Sodium Hydride (NaH) in anhydrous THF at -78°C[1].

  • Alkylation: Allow the mixture to slowly warm to room temperature. Causality for temperature control: Maintaining strict cryogenic conditions initially prevents non-specific alkylation and preserves the diastereomeric excess (d.e. > 95%).

  • Hydrolysis & Protection: Hydrolyze the resulting intermediate with mild acid to yield the free amino acid, followed immediately by Fmoc-OSu protection to generate Fmoc-Sip-OH.

  • Self-Validation Step: Analyze the Fmoc-Sip-OH via chiral HPLC. Validation criteria: The minor enantiomer must be <1%. If the threshold is exceeded, the batch must be discarded, as racemic Sip will create diastereomeric peptide mixtures that confound downstream NMR analysis.

Protocol B: Conformational Profiling via NMR and CD Spectroscopy

Causality: To confirm that Sip is acting as a true structural surrogate, its cis/trans isomerization and helical propensity must be mapped against a natural proline control.

  • Sample Preparation: Synthesize the target peptide (e.g., a pentamer) using standard Solid-Phase Peptide Synthesis (SPPS). Note: Extend the coupling time of the residue immediately following Sip by 2x due to the steric hindrance of the dimethylsilyl group.

  • NMR Cis/Trans Quantification:

    • Dissolve the purified peptide in CDCl3​ and DMSO−d6​ (to assess solvent-dependent hydrogen bonding).

    • Acquire 1D 1 H and 2D NOESY/ROESY spectra.

    • Self-Validation Step: Integrate the α -proton peaks of the residue preceding Sip. The sum of the cis and trans integrals must equal exactly 100% of the total α -proton signal. A discrepancy indicates signal overlap or incomplete deprotection, invalidating the run.

  • Circular Dichroism (CD) for PPII Verification:

    • Dissolve the Sip-oligomer in methanol at a concentration of 50 µM.

    • Scan from 190 nm to 250 nm at 25°C.

    • Validation criteria: A successful PPII helix conformation is confirmed by a strong negative minimum at ~200 nm and a weak positive maximum at ~225 nm[4].

G A Schöllkopf's Bis-Lactim Ether Method B Diastereoselective Alkylation (NaH, THF) A->B C Fmoc-Silaproline (Chiral HPLC >99% ee) B->C D SPPS (Extended Coupling Times) C->D E Conformational Analysis (NMR & CD Spectroscopy) D->E

Workflow for the synthesis and conformational profiling of silaproline-containing peptides.

Conclusion

Silaproline represents a triumph of rational peptide engineering. By replacing a single carbon atom with silicon, researchers can increase a peptide's lipophilicity by an order of magnitude and confer near-total resistance to prolyl endopeptidases, all without perturbing the delicate cis/trans equilibrium or the backbone geometry required for target engagement. For drug development professionals, integrating Sip into lead optimization workflows offers a highly predictable, structurally conservative pathway to overcoming the bioavailability bottlenecks of peptide therapeutics.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity.ACS Publications / Journal of the American Chemical Society.
  • Silaproline, a Silicon-Containing Proline Surrogate.Springer International Publishing / Vrije Universiteit Brussel.
  • Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization.ACS Publications / Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate as a Proline Bioisostere in Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the field of peptide engineering and drug development, native proline residues present a unique structural paradox. While their cyclic pyrrolidine ring is essential for inducing the polyproline II (PPII) helical conformations required to target specific protein-protein interactions (PPIs), proline-rich peptides inherently suffer from rapid proteolytic degradation and poor cell membrane permeability.

Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate (CAS: 2103639-53-6 or 1822575-78-9) serves as the highly stable precursor to Silaproline (Sip) , a premier silicon-containing proline bioisostere[1][2]. By replacing the γ -carbon of the native proline ring with a dimethylsilyl group ( −Si(CH3​)2​− ), silaproline acts as a stereoelectronically tunable surrogate[3]. This bioisosteric replacement preserves the critical PPII backbone geometry while introducing significant steric bulk and lipophilicity[4]. Consequently, incorporating silaproline drastically enhances resistance to prolyl endopeptidases and can increase the cellular uptake of proline-rich cell-penetrating peptides (CPPs) by up to 20-fold[5].

Physicochemical Profiling: Native Proline vs. Silaproline

To understand the impact of this bioisosteric replacement, it is crucial to compare the physicochemical properties of native proline against silaproline. The integration of the Si atom fundamentally alters the hydrophobicity profile without disrupting the backbone dihedral angles[4].

PropertyNative Proline (Pro)Silaproline (Sip)Impact on Peptide Design
Ring Scaffold Pyrrolidine1,3-AzasilolidineIntroduces a highly lipophilic silicon atom at the γ -position.
LogP (Fmoc-derivative) 0.0941.30~14-fold increase in lipophilicity, driving membrane interaction[5].
Cellular Uptake Rate Baseline (1x)Up to 20-fold increaseDrastically improves the endocytic entry of peptide therapeutics[5].
Secondary Structure Favors PPII HelixRetains PPII HelixMaintains target receptor binding affinity and spatial geometry[4].
Proteolytic Stability Highly SusceptibleHighly ResistantSteric shielding by the Si(CH3​)2​ group extends in vivo half-life[4].

Upstream Preparation: Conversion to Fmoc-Sip-OH

Commercially available silaproline is frequently supplied as the methyl ester hydrochloride (Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate HCl) to ensure shelf stability and prevent premature decarboxylation[6]. For integration into standard Solid-Phase Peptide Synthesis (SPPS), it must be saponified to the free acid and N-protected with an Fmoc group.

Protocol 3.1: Saponification and Fmoc Protection

Causality for Reagent Choice: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH because the smaller Li+ cation and milder basicity significantly reduce the risk of base-catalyzed epimerization at the α -carbon (C5 of the azasilolidine ring) during ester hydrolysis.

  • Hydrolysis: Dissolve Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate HCl (1.0 eq) in a 1:1 mixture of THF and deionized water. Cool the reaction vessel to 0 °C.

  • Base Addition: Dropwise, add an aqueous solution of LiOH·H₂O (2.5 eq). Note: 1.0 eq neutralizes the HCl salt, 1.0 eq hydrolyzes the ester, and 0.5 eq acts as a kinetic excess.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor completion via TLC (Ninhydrin stain).

  • Fmoc-Protection: Once hydrolysis is complete, adjust the pH to 9.0 using 10% Na₂CO₃. Add a solution of Fmoc-OSu (1.2 eq) dissolved in 1,4-dioxane dropwise.

  • Stirring & Workup: Stir at RT for 12 hours. Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylic acid, then extract with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Validation Checkpoint: Analyze the purified product via LC-MS. The expected mass for Fmoc-Sip-OH ( C22​H25​NO4​Si ) is [M+H]⁺ ≈ 396.2 m/z . Confirm enantiomeric purity via chiral HPLC to ensure no epimerization occurred during saponification[4].

Solid-Phase Peptide Synthesis (SPPS) Integration Protocol

The incorporation of Fmoc-Sip-OH into a growing peptide chain requires optimized coupling conditions.

Protocol 4.1: Coupling Silaproline onto the Peptide Resin

Causality for Reagent Choice: The bulky dimethylsilyl group at the γ -position creates significant steric hindrance, restricting the nucleophilic attack of the resin-bound amine. Standard uronium-based coupling reagents (like HBTU or TBTU) often yield incomplete couplings and can cause irreversible guanidinylation of the N-terminus during the prolonged reaction times required for hindered amino acids. Therefore, the phosphonium-based reagent PyBOP is mandatory[5].

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 20 minutes.

  • Pre-activation: In a separate vial, dissolve Fmoc-Sip-OH (3.0 eq), PyBOP (3.0 eq), and HOAt (3.0 eq) in minimal anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial. Allow the mixture to pre-activate for exactly 10 minutes to form the highly reactive OBt-ester[5].

  • Coupling: Transfer the activated mixture to the resin. Agitate at RT for 2 hours. (For highly aggregated sequences, heat the reaction to 50 °C using a microwave peptide synthesizer).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x) and DCM (3x).

Validation Checkpoint: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A negative result (yellow/colorless) confirms complete coupling. If positive (blue), perform a second coupling cycle using HATU/HOAt.

Functional Validation: Cellular Uptake & Proteolytic Stability Assays

To empirically validate the success of the bioisosteric replacement, the final cleaved and purified Sip-containing peptide must be evaluated for its enhanced biological properties.

Protocol 5.1: Flow Cytometry Cellular Uptake Assay

Causality for Experimental Design: When testing cell-penetrating peptides, surface-bound peptides can cause false-positive fluorescence signals. A stringent trypsin wash is required to digest any non-internalized peptide adhered to the outer leaflet of the cell membrane, ensuring only true endocytic uptake is quantified[5].

  • Labeling: Ensure the synthesized peptide is N-terminally labeled with 5(6)-carboxyfluorescein (CF) prior to cleavage from the resin[5].

  • Incubation: Seed HeLa cells in a 24-well plate and grow to 80% confluency. Incubate the cells with 10 µM of the CF-labeled Sip-peptide in serum-free media for 30 minutes at 37 °C.

  • Trypsin Wash (Critical Step): Aspirate the media, wash twice with cold PBS, and treat the cells with Trypsin-EDTA for 5 minutes at 37 °C to degrade surface-adhered peptides.

  • Analysis: Neutralize the trypsin, pellet the cells, resuspend in flow cytometry buffer, and analyze via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

Validation Checkpoint: Compare the mean fluorescence intensity (MFI) of the Sip-peptide against the native Pro-peptide. A successful bioisosteric replacement typically yields a 10- to 20-fold increase in MFI due to the enhanced amphipathicity provided by the silicon atom[5].

Bioisosteric Replacement Workflow

BioisostereWorkflow Pro Native Proline Residue Sip Silaproline (Sip) Bioisostere Pro->Sip Bioisosteric Replacement Prop1 Retains PPII Conformation Sip->Prop1 Prop2 Increased Lipophilicity Sip->Prop2 Prop3 Steric Shielding (SiMe2 group) Sip->Prop3 Out1 Receptor Affinity Maintained Prop1->Out1 Out2 Enhanced Cellular Uptake Prop2->Out2 Out3 Proteolytic Resistance Prop3->Out3 Final Improved In Vivo Bioavailability Out1->Final Out2->Final Out3->Final

Caption: Logical workflow of proline bioisosteric replacement with silaproline and its functional outcomes.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity Journal of the American Chemical Society URL:[Link]

  • Replacement of a Proline with Silaproline Causes a 20-Fold Increase in the Cellular Uptake of a Pro-Rich Peptide Journal of the American Chemical Society URL:[Link]

  • Pseudoprolines as stereoelectronically tunable proline isosteres Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Application Note: Protocols for Incorporating Azasilolidines into Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Strategic Rationale: The "Silicon Switch" in Medicinal Chemistry

The optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is a paramount challenge in drug discovery. When traditional carbon-based bioisosteric replacements fail to resolve metabolic liabilities or permeability issues, the "silicon switch"—the strategic replacement of a carbon atom with a silicon atom—offers a powerful alternative[1].

Azasilolidines, particularly silaproline (γ-dimethylsila-proline) and its derivatives, are silicon-containing nitrogen heterocycles that serve as bioisosteres for pyrrolidines and prolines[2]. Because silicon is positioned directly below carbon in Group 14 of the periodic table, it shares a tetrahedral geometry but possesses distinct physicochemical properties:

  • Larger Covalent Radius & Bond Length: Silicon's covalent radius (1.11 Å) is larger than carbon's (0.77 Å), leading to longer C–Si bonds. This subtly alters the 3D topology and ring pucker (favoring a Cβ-exo or Cβ-endo conformation) without adding excessive steric bulk[3].

  • Increased Lipophilicity: The incorporation of silicon generally increases the LogP of the molecule, enhancing cell membrane and blood-brain barrier (BBB) permeability[2].

  • Metabolic Stability: Silicon lacks the ability to form stable double bonds with carbon or oxygen under physiological conditions, and Si-C bonds are generally invisible to standard cytochrome P450 (CYP) oxidation mechanisms. This can effectively shut down problematic metabolic hotspots[1].

Recent high-profile applications of azasilolidines include the development of silaproline-bearing Nirmatrelvir derivatives, which have demonstrated potent inhibition of the SARS-CoV-2 main protease while offering novel structure-activity relationship (SAR) vectors[4].

Table 1: Physicochemical Comparison of Pyrrolidine vs. Azasilolidine
PropertyPyrrolidine / ProlineAzasilolidine / SilaprolinePharmacological Impact
Heteroatom Carbon (Cγ or Cβ)Silicon (Si-dimethyl)Alters dipole moment and electron density.
Average Bond Length C–C: ~1.54 ÅC–Si: ~1.87 ÅExpands ring volume; alters target pocket fit.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)Enhances passive membrane permeability.
Metabolic Hotspots Susceptible to CYP oxidationResistant at the Si-positionProlongs plasma half-life; reduces toxic metabolites.
Ring Pucker Highly flexibleRestricted (often Cβ-exo)Pre-organizes conformation for receptor binding.

Workflow & Mechanistic Pathways

To successfully integrate azasilolidines into a drug discovery pipeline, researchers must adopt a holistic workflow that bridges synthetic chemistry with rigorous ADME profiling.

G A Lead Compound (Pyrrolidine Scaffold) B In Silico Profiling (Steric & Electronic) A->B Identify Si-Switch C Chemical Synthesis (Si-C Bond Formation) B->C Select Azasilolidine D ADME/Tox Profiling (LogP, HLM, Caco-2) C->D Purified Candidates E Target Binding Assay D->E Optimized ADME

Workflow for integrating azasilolidines into drug discovery pipelines.

G Si Carbon-to-Silicon Switch (Azasilolidine Integration) Lipo Increased Lipophilicity (Higher LogP) Si->Lipo Metab Altered Metabolic Hotspots (Resistance to Oxidation) Si->Metab Conf Altered Ring Pucker (Cβ-exo / Cβ-endo) Si->Conf Perm Enhanced Membrane Permeability Lipo->Perm HalfLife Extended Plasma Half-Life Metab->HalfLife Bind Optimized Target Affinity Conf->Bind

Mechanistic impact of the carbon-to-silicon bioisosteric switch.

Experimental Protocols

Protocol A: Amide Coupling of Silaproline into Peptidomimetic Scaffolds

Objective: To incorporate an Fmoc-protected azasilolidine (e.g., Fmoc-(L)-Silaproline-OH) into a growing peptide or small-molecule scaffold. Causality & Expert Insight: The presence of the bulky dimethylsilyl group in the azasilolidine ring introduces significant steric hindrance during amide bond formation. Standard coupling reagents (like DCC or EDC) often result in low yields and epimerization. Therefore, we utilize HATU, a highly reactive uronium salt, in combination with a strong, non-nucleophilic base (DIPEA) to ensure rapid activation and minimize racemization[3].

Materials:

  • Fmoc-(L)-Silaproline-OH (1.2 equivalents)

  • Amine-bearing scaffold or resin (1.0 equivalent)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve Fmoc-(L)-Silaproline-OH and HATU in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA to the mixture. Stir at room temperature for 3–5 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester. Note: A distinct color change (to pale yellow) indicates successful activation.

  • Coupling: Add the amine-bearing scaffold to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Due to the steric bulk of the silicon moiety, extend the standard coupling time from 1 hour to 3–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To validate that the incorporation of the azasilolidine ring successfully bypasses CYP450-mediated metabolic liabilities inherent to the parent pyrrolidine compound[1]. Causality & Expert Insight: Silicon-carbon bonds are highly resistant to oxidative cleavage by hepatic enzymes. By comparing the intrinsic clearance ( CLint​ ) of the azasilolidine derivative against its carbon analogue, researchers can quantitatively validate the success of the silicon switch. The assay uses NADPH as a cofactor to selectively monitor Phase I (CYP-mediated) metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • Test Compound (Azasilolidine) & Control Compound (Pyrrolidine analogue)

  • NADPH regenerating system (Solution A and B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard for LC-MS/MS)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM and the 1 µM test compound in the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM) to each well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the percentage of remaining compound versus time.

Validating the System: Key Quality Control Metrics

To ensure the self-validating nature of these protocols, the following criteria must be met:

  • Purity Verification: The synthesized azasilolidine must exhibit >95% purity by HPLC prior to biological testing, as silicon impurities (e.g., silanols resulting from degradation) can skew lipophilicity data.

  • LogD Correlation: The experimental LogD (measured via shake-flask or HPLC retention time methods) should strictly align with the in silico predictions. A failure to observe the expected +0.5 to +1.0 LogD shift suggests potential instability or premature cleavage of the Si-moiety.

  • Metabolic Rescue: In the HLM assay, a successful "silicon switch" is defined by a statistically significant reduction in CLint​ (ideally >2-fold) compared to the carbon-based parent molecule, confirming the elimination of the metabolic hotspot[1].

References

  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at:[Link]

  • Applications of carbon-silicon bioisosterism in drug design and development. Future Medicinal Chemistry (via PMC). Available at:[Link]

  • Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of the American Chemical Society. Available at:[Link]

  • Silaproline-bearing nirmatrelvir derivatives are potent inhibitors of the SARS-CoV-2 main protease highlighting the value of silicon-derivatives in structure-activity-relationship studies. University of Oxford Publications. Available at: [Link]

Sources

Application Note: In Vitro Assay Preparation and Peptidomimetic Incorporation of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate (CAS: 2103639-53-6 for the hydrochloride salt)[1] serves as a highly specialized, silicon-containing proline surrogate (a silaproline derivative).

As a Senior Application Scientist, understanding the causality behind choosing an azasilolidine over natural L-proline is critical for assay design. The substitution of the γ -carbon of a proline ring with a dimethylsilyl group fundamentally alters the physicochemical properties of the resulting peptide[2]:

  • Steric Shielding & Proteolytic Evasion: Silicon has a larger atomic radius than carbon, resulting in longer C–Si bonds (approx. 1.87 Å vs. 1.54 Å for C–C). This slightly expands the pyrrolidine ring, creating a bulky steric shield around the adjacent amide bond. This prevents the peptide bond from properly docking into the catalytic triad of standard proteases, conferring exceptional proteolytic stability[2].

  • Enhanced Lipophilicity: Silicon's lower electronegativity and the addition of two methyl groups significantly increase the lipophilicity (logP) of the residue, which directly translates to improved cell membrane permeability[2].

  • Conformational Fidelity: Despite the increased bulk, the azasilolidine ring maintains similar conformational properties to natural proline (e.g., stabilizing β -turns), ensuring that the biological target affinity is largely preserved[2].

Mechanism Substrate Peptidomimetic Substrate Dimethylsilyl group expands ring size Protease Protease Active Site Steric clash prevents amide bond docking Substrate->Protease Binding Attempt Outcome Assay Outcome Evasion of proteolysis & extended half-life Protease->Outcome Cleavage Blocked

Mechanism of proteolytic evasion by dimethylsilyl-induced steric shielding.

Comparative Data Presentation

To contextualize the impact of this substitution in your in vitro assays, the following table summarizes the quantitative shifts observed when replacing L-Proline with 3,3-Dimethyl-1,3-azasilolidine.

PropertyNatural L-Proline3,3-Dimethyl-1,3-azasilolidineCausality / Impact
Ring Heteroatoms NitrogenNitrogen, SiliconSilicon expands ring diameter.
Lipophilicity (logP) Baseline+1.2 to +1.5 shiftDramatically increases passive membrane diffusion.
Plasma Half-Life Minutes to Hours> 24 HoursSteric exclusion from protease active sites.
Amide Conformation Favors trans (with cis fraction)Strongly favors transPre-organizes peptide for specific receptor binding.

Experimental Workflows & Protocols

The following protocols detail the lifecycle of utilizing Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate: from building block preparation to Solid-Phase Peptide Synthesis (SPPS), and finally, in vitro validation. Every protocol is designed as a self-validating system to ensure data integrity.

SPPS_Workflow A 1. Starting Material Methyl 3,3-Dimethyl- 1,3-azasilolidine- 5-carboxylate B 2. Preparation Saponification & Fmoc Protection A->B LiOH, Fmoc-OSu C 3. SPPS HATU/DIPEA Coupling B->C Solid Phase D 4. In Vitro Assays Plasma Stability & PAMPA C->D Cleavage & Purify

Workflow for incorporating 3,3-dimethyl-1,3-azasilolidine into in vitro assays.

Protocol A: Pre-Assay Preparation (Saponification & Fmoc-Protection)

Because the compound is supplied as a methyl ester hydrochloride[1], it must be converted into an N-Fmoc protected free acid for standard SPPS.

  • Neutralization & Hydrolysis: Dissolve 1.0 eq of Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate HCl in a 1:1 mixture of THF and water. Add 2.5 eq of Lithium Hydroxide (LiOH) at 0°C. Stir for 4 hours at room temperature to saponify the methyl ester.

  • Fmoc Protection: Cool the reaction back to 0°C. Add 2.0 eq of Sodium Bicarbonate (NaHCO 3​ ), followed by dropwise addition of 1.1 eq of Fmoc-OSu dissolved in THF. Stir overnight.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum.

  • System Validation (QC): Perform LC-MS on the crude product. Validation Checkpoint: You must observe the disappearance of the starting mass and the appearance of the [M+H] + peak corresponding to the Fmoc-protected azasilolidine-5-carboxylic acid. Do not proceed to SPPS if the methyl ester peak remains.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The dimethylsilyl group creates significant steric hindrance. Standard coupling reagents (like HBTU) will result in incomplete coupling and deletion sequences.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Sterically Hindered Coupling: Dissolve 3.0 eq of the Fmoc-azasilolidine-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA in minimal DMF. Pre-activate for 2 minutes, then add to the resin.

  • Extended Incubation: Agitate the reaction for a minimum of 2 hours at room temperature (or 1 hour at 50°C using a microwave peptide synthesizer).

  • System Validation (QC - Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. Validation Checkpoint: A yellow bead indicates a self-validated, complete coupling. A blue bead indicates unreacted amines; you must repeat Step 3 before proceeding.

Protocol C: In Vitro Proteolytic Stability Assay (Human Blood Plasma)

This assay quantifies the extended half-life conferred by the silaproline surrogate.

  • Matrix Preparation: Thaw pooled human blood plasma and centrifuge at 10,000 x g for 5 minutes to remove aggregates. Dilute to 25% (v/v) using PBS (pH 7.4).

  • Incubation: Spike the purified azasilolidine-peptide into the plasma matrix to a final concentration of 5 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing 1% TFA. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • System Validation (QC): Run a wild-type (natural L-proline) version of the peptide in a parallel reaction tube. Validation Checkpoint: The wild-type peptide must show >50% degradation within 2-4 hours. If the wild-type peptide does not degrade, the plasma proteases are inactive, and the assay is invalid.

Protocol D: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the lipophilic advantage of the dimethylsilyl group, membrane permeability must be assessed.

  • Membrane Coating: Coat the PVDF filter of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor/Acceptor Loading: Add 150 µL of the peptide (10 µM in PBS) to the donor wells. Add 300 µL of PBS containing 5% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the peptide concentration in both donor and acceptor wells via LC-MS to calculate the Effective Permeability ( Pe​ ).

  • System Validation (QC): Include Verapamil (High Permeability Control) and Ranitidine (Low Permeability Control) in adjacent wells. Validation Checkpoint: The assay is only valid if Verapamil reaches equilibrium and Ranitidine remains entirely in the donor well, proving the artificial membrane was not compromised.

References

  • Title: Influence of Silaproline on Peptide Conformation and Bioactivity Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Application Notes and Protocols for the Esterification of 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3,3-dimethyl-1,3-azasilolidine-5-carboxylate scaffold is a unique heterocyclic system incorporating both nitrogen and silicon within a five-membered ring. This structure is of growing interest in medicinal chemistry and materials science, where it can serve as a versatile building block for novel pharmaceuticals and functional materials.[1] The ability to modify the carboxylate group through esterification is crucial for tuning the molecule's physicochemical properties, such as solubility, stability, and biological activity.

This comprehensive guide provides detailed protocols and technical insights for the esterification of 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate derivatives. We will explore two primary synthetic routes: the direct esterification of the parent carboxylic acid and the transesterification of its methyl ester. The methodologies presented are designed to be robust and adaptable for a range of research and development applications.

Chemical Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acidC₆H₁₃NO₂Si159.26
Methyl (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylateC₇H₁₅NO₂Si173.28

PART 1: Direct Esterification of (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Direct esterification of the carboxylic acid is a fundamental approach to introduce a variety of alkoxy groups. The choice of method depends on the stability of the substrate and the desired scale of the reaction.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classical method is cost-effective and suitable for producing a wide range of esters, particularly with primary and secondary alcohols.[2][3] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus or by using an excess of the alcohol.[4][5]

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄ or p-TsOH): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5]

  • Excess Alcohol as Solvent: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the product.[6]

  • Reflux Conditions: The elevated temperature increases the reaction rate and facilitates the removal of water.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (1.0 eq).

  • Add the desired alcohol (e.g., ethanol, isopropanol) in excess to act as the solvent (e.g., 10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

DOT Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Carboxylic Acid + Alcohol (excess) Catalyst Add H₂SO₄ or p-TsOH Start->Catalyst Reflux Heat to Reflux (4-24h) Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to RT Reflux->Cool Evaporate Remove Excess Alcohol Cool->Evaporate Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Milder Esterification using Trimethylchlorosilane (TMSCl)

For substrates that may be sensitive to harsh acidic conditions, esterification using trimethylchlorosilane (TMSCl) in methanol offers a milder alternative.[7][8] This method is particularly effective for the synthesis of methyl esters.

Causality of Experimental Choices:

  • TMSCl: Reacts with the alcohol to form HCl in situ, which then acts as the acid catalyst. This provides a controlled and milder acidic environment.

  • Room Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions that could occur at higher temperatures.

Experimental Protocol:

  • Suspend (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of acid) in a round-bottom flask with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, which is often the hydrochloride salt of the ester.

  • For the free ester, neutralize with a mild base and extract as described in Protocol 1.

PART 2: Transesterification of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Transesterification is a powerful technique to convert the readily available methyl ester into other esters, including those with more complex or sterically hindered alcohols.[9][10] This method avoids the need to handle the potentially less stable carboxylic acid.[9]

Protocol 3: Acid-Catalyzed Transesterification

Similar to Fischer esterification, transesterification can be effectively catalyzed by a strong acid. The equilibrium is driven by using a large excess of the desired alcohol.[6]

Causality of Experimental Choices:

  • Acid Catalyst: Protonates the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by the new alcohol.

  • Excess of New Alcohol: Shifts the equilibrium towards the formation of the new ester by Le Chatelier's principle.

Experimental Protocol:

  • Dissolve Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate (1.0 eq) in the desired alcohol (e.g., butanol, benzyl alcohol) which serves as the solvent.

  • Add a catalytic amount of a strong acid such as sulfuric acid, p-toluenesulfonic acid, or a Lewis acid.[3]

  • Heat the mixture to reflux and maintain for 6-48 hours, monitoring by TLC or GC-MS.

  • Follow the work-up and purification steps outlined in Protocol 1.

Protocol 4: Base-Catalyzed Transesterification

Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism and is often faster than the acid-catalyzed counterpart.[6]

Causality of Experimental Choices:

  • Alkoxide Base: A strong nucleophile (e.g., sodium ethoxide in ethanol) directly attacks the electrophilic carbonyl carbon of the ester. The alkoxide used should correspond to the desired alcohol to avoid product mixtures.

  • Anhydrous Conditions: The presence of water can lead to saponification (hydrolysis) of the ester, which is an undesirable side reaction.

Experimental Protocol:

  • Prepare the corresponding alkoxide by carefully adding sodium metal (Na) (0.1-0.2 eq) to the desired anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely dissolved, add Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and neutralize the catalyst by adding a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Remove the excess alcohol under reduced pressure.

  • Perform an aqueous work-up and purification as described in Protocol 1.

DOT Diagram: General Transesterification Reaction

Transesterification Start_Ester Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate R'-O-CH₃ Catalyst Acid or Base Catalyst Start_Ester->Catalyst Alcohol New Alcohol R''-OH Alcohol->Catalyst Product_Ester New Ester R'-O-R'' Catalyst->Product_Ester Byproduct Methanol CH₃OH Catalyst->Byproduct

Caption: General scheme of a transesterification reaction.

Quantitative Data Summary

ProtocolStarting MaterialKey ReagentsTypical Conditions
1: Fischer-Speier EsterificationCarboxylic AcidAlcohol (excess), H₂SO₄ or p-TsOH (cat.)Reflux, 4-24h
2: Milder Esterification with TMSClCarboxylic AcidMethanol, TMSCl (2-3 eq)0 °C to RT, 12-24h
3: Acid-Catalyzed TransesterificationMethyl EsterAlcohol (excess), Acid (cat.)Reflux, 6-48h
4: Base-Catalyzed TransesterificationMethyl EsterAlcohol, Na or other alkoxide (cat.)Reflux, 2-12h, Anhydrous

Troubleshooting and Field-Proven Insights

  • Steric Hindrance: For esterification with bulky secondary or tertiary alcohols, reaction times may be significantly longer. In such cases, consider using more forcing conditions or alternative methods like the Steglich esterification, which employs coupling agents like DCC and a catalytic amount of DMAP under mild conditions.[11]

  • Substrate Stability: The 1,3-azasilolidine ring may be sensitive to very strong acids or bases over prolonged heating. It is crucial to monitor the reaction for any signs of degradation of the starting material or product.

  • Water Removal: For Fischer esterification, the efficiency of water removal is critical. If a Dean-Stark trap is not practical for the scale of the reaction, the use of molecular sieves within the reaction mixture can be an effective alternative.[4]

  • Purity of Reagents: Ensure that the alcohols and solvents used are anhydrous, especially for the base-catalyzed transesterification, to prevent unwanted hydrolysis.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of various esters of 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively modify this promising scaffold to explore its full potential in drug discovery and materials science.

References

  • McAllister, G. D., & Young, R. J. (2020). Recent advances in the transesterification of β-keto esters. RSC Advances, 10(33), 19376-19396. [Link]

  • Khatun, N., Barman, U., & Prajapati, D. (2012). An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. ChemInform, 43(36). [Link]

  • Fujiwara, T., & Takeda, T. (1999). Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids with Bulky Alcohols: (−)-Menthyl Cinnamate and (−)-Menthyl Nicotinate. Synlett, 1999(3), 354-356. [Link]

  • Kadaba, P. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1129-1134. [Link]

  • Iwasaki, T., Maegawa, Y., Hayashi, Y., & Ogoshi, S. (2008). Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster. The Journal of Organic Chemistry, 73(13), 5147-5150. [Link]

  • Kadaba, P. K. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1129-1134. [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?[Link]

  • Master Organic Chemistry. (2022). Transesterification.[Link]

  • Luis, N. R., et al. (2023). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Organic Letters, 25(27), 5035-5039. [Link]

  • Wikipedia. Fischer–Speier esterification.[Link]

  • AK Lectures. Acylation and Esterification of Amino Acids.[Link]

  • Organic Chemistry Portal. Fischer Esterification.[Link]

  • Google Patents. Method for preparing amino acid esters.
  • North, A. J., & Watson, A. J. B. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5789-5797. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azasilolidine Derivative Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Drug Discovery Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing rapid degradation of silicon-containing heterocycles. Azasilolidines (1-aza-2-silacyclopentanes) are highly valuable bioisosteres in medicinal chemistry, but their unique electronic structures require rigorous handling.

This guide provides a mechanistic understanding of azasilolidine degradation, quantitative tolerances, and self-validating experimental protocols to ensure the integrity of your compounds during long-term storage.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does my azasilolidine derivative degrade into a polymeric gel after a few weeks in the fridge? A: The Si–N bond in cyclic azasilanes is thermodynamically stable but kinetically highly sensitive to moisture[1]. Moisture ingress leads to a ring-opening hydrolysis reaction. The driving force for this degradation is the formation of the highly stable Si–O bridge, which is significantly stronger than the Si–N bond[2]. Once the ring opens to form a silanol (Si–OH), intermolecular condensation occurs, forming siloxane (Si–O–Si) polymers—this cross-linking is the "gel" you observe[3].

Q: Does the choice of storage vial matter? I currently use standard borosilicate glass. A: Yes, it matters critically. Standard glass surfaces possess free silanol groups and can leach trace alkali metals, which catalyze base-promoted hydrolysis of the Si–N bond[4]. Because of the instability of the Si–N bond against the attack of water, especially under acidic or basic conditions, it is readily hydrolyzed to silanols[4]. You must use PTFE-lined caps and either solid PTFE vials or heavily silanized (HMDS-treated) glass vials to prevent surface-catalyzed degradation.

Q: Can I store these compounds in solution to improve stability? A: Only in rigorously dried, non-protic solvents. Storing azasilolidines in protic solvents (like methanol or ethanol) will result in rapid solvolysis. If solution storage is necessary, use anhydrous toluene or THF stored over activated 3Å molecular sieves, and keep the solution under an inert argon atmosphere[1].

Part 2: Quantitative Data & Tolerances

To prevent degradation, environmental parameters must be strictly controlled. The table below summarizes the critical thresholds for azasilolidine storage.

ParameterSub-optimal ConditionOptimal ConditionExpected Stability Impact
Moisture Content > 50 ppm< 10 ppmRapid ring-opening vs. > 6 months stable
Temperature 25 °C (Ambient)-20 °C (Inert)Thermal acceleration of hydrolysis
Container Material Untreated BorosilicatePTFE / Silanized GlassSurface-catalyzed condensation in glass
Solvent Matrix Protic (e.g., MeOH, CDCl3)Anhydrous C6D6, TolueneInstant solvolysis vs. long-term stability

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical logic behind the degradation and the troubleshooting workflow required to isolate the point of failure.

Pathway A Azasilolidine Derivative B Moisture Exposure (H2O) A->B Improper Storage C Protonation of Ring Nitrogen B->C Trace Protons D Nucleophilic Attack on Si B->D Direct Hydrolysis E Si-N Bond Cleavage C->E Activation D->E F Silanol Formation (Si-OH) E->F Ring Opening G Siloxane Condensation (Si-O-Si) F->G Condensation

Mechanistic pathway of azasilolidine degradation via Si-N bond hydrolysis.

Workflow Start Purity Drop Detected (LC-MS / NMR) Q1 Moisture > 10 ppm? Start->Q1 A1 Verify Glovebox Ar/N2 Q1->A1 Yes Q2 Stored in Glass? Q1->Q2 No A1->Q2 A2 Transfer to PTFE Vials Q2->A2 Yes Q3 Stored at > -20°C? Q2->Q3 No A2->Q3 A3 Move to -20°C Desiccator Q3->A3 Yes Success Stable Storage System Q3->Success No A3->Success

Troubleshooting workflow for identifying and resolving azasilolidine storage failures.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, do not rely on assumptions about your storage environment. The following protocols are designed as self-validating systems , meaning they contain internal checks to prevent false data.

Protocol 1: Anhydrous Aliquoting and PTFE Storage

This protocol ensures the compound is isolated from environmental triggers before long-term storage.

  • Preparation: Bake PTFE-lined vials at 120 °C for 12 hours. Transfer them immediately into an argon-filled glovebox.

    • Causality: Baking removes surface-adsorbed water. Immediate transfer prevents the re-adsorption of atmospheric moisture onto the vial walls.

  • Aliquoting: Transfer the neat azasilolidine (or dissolve in an amine-stabilized, anhydrous solvent like THF stored over molecular sieves).

    • Causality: Using amine-stabilized solvents neutralizes trace acids that would otherwise catalyze Si–N cleavage.

  • System Validation (Self-Check): Before sealing the batch, perform a Karl Fischer titration on a blank solvent sample drawn from an open vial sitting in the same glovebox.

    • Causality: If the blank reads > 10 ppm H₂O, the glovebox atmosphere is compromised. This self-validating step flags the environment before the batch is ruined.

  • Sealing & Storage: Seal vials with PTFE-lined caps, wrap the seams with Parafilm, place them in a secondary desiccator jar containing Drierite, and store at -20 °C.

Protocol 2: NMR-Based Stability Validation

This protocol accurately quantifies degradation without artificially causing it during the analysis.

  • Sampling: Inside the glovebox, dissolve 5 mg of the stored azasilolidine in anhydrous C₆D₆ (benzene-d6).

    • Causality: Standard CDCl₃ contains trace DCl and water. Using CDCl₃ will rapidly degrade the azasilolidine during the NMR experiment, yielding false positives for degradation. Anhydrous C₆D₆ is chemically inert to the Si–N bond.

  • Internal Standard Addition (Self-Check): Add a precisely weighed amount of hexamethyldisiloxane (HMDSO) as an internal standard.

    • Causality: If the compound polymerizes into a siloxane gel, the broad polymer peaks will disappear into the baseline. Relying on relative integration of the remaining peaks will deceptively suggest high purity. An internal standard ensures absolute quantification of the intact ring.

  • Acquisition & Analysis: Acquire a ¹H and ²⁹Si NMR spectrum. Monitor the Si–CH₂ or N–CH₂ proton shifts. Ring-opened silanols will show a distinct downfield shift compared to the intact cyclic azasilolidine. If intact recovery is < 98% relative to the HMDSO standard, the batch must be re-purified via Kugelrohr distillation.

Part 5: References

  • Organosilicon Molecules with Medicinal Applications - ACS Publications. URL:[Link]

  • Structures of the Cyclic azasilanes used in this study - ResearchGate. URL:[Link]

  • Method for the preparation of organosilylamines - Google Patents. URL:

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE - UNM.edu / Elsevier. URL:[Link]

Sources

Technical Support Center: Purification & Handling of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Overview

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a specialized organosilicon compound utilized in advanced drug development and asymmetric synthesis [[2.4]]. The azasilolidine ring features a rigid stereochemical core and a sensitive silicon-nitrogen (Si-N) framework, which presents unique challenges during isolation [[1]]. This guide provides field-proven troubleshooting strategies for purifying both the volatile free base (CAS: 1822575-78-9) [[1.3]] and the crystalline hydrochloride salt (CAS: 2103639-53-6) [[1.1]].

Workflow Visualization

PurificationWorkflow Start Methyl 3,3-Dimethyl-1,3- azasilolidine-5-carboxylate CheckForm Determine Chemical Form Start->CheckForm FreeBase Free Base (Oil/Liquid) CAS: 1822575-78-9 CheckForm->FreeBase HClSalt HCl Salt (Solid) CAS: 2103639-53-6 CheckForm->HClSalt Distillation Kugelrohr Distillation (High Vacuum, <100°C) FreeBase->Distillation High Purity Chromatography Silica Gel Chromatography (1% Et3N deactivated) FreeBase->Chromatography Complex Mixtures Crystallization Recrystallization (EtOH/Et2O or MeCN) HClSalt->Crystallization Polar Solid

Decision matrix for the purification of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why does my compound degrade or streak heavily on standard silica gel?

Expertise & Causality: The azasilolidine core contains a basic amine center and a moisture-sensitive Si-N bond [[2.4]]. Standard silica gel is inherently acidic (pH ~4.5–5.5). When exposed to these acidic silanol groups, the amine becomes protonated, leading to severe peak tailing (streaking). More critically, prolonged exposure to acidic stationary phases can catalyze the ring-opening hydrolysis of the azasilolidine or the cleavage of the methyl ester group. Solution: You must deactivate the silica gel using a basic modifier like Triethylamine (Et₃N) prior to chromatography to neutralize the acidic sites [[2]].

Q2: What is the recommended chromatographic protocol for the free base?

Protocol: Et₃N-Deactivated Silica Gel Chromatography This self-validating system ensures the column remains basic, protecting the Si-N bond from hydrolysis [[1.4]].

  • Column Packing: Prepare a slurry of silica gel in hexanes containing 1% (v/v) Triethylamine (Et₃N). Pack the column and flush with 2–3 column volumes of the same solvent to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude free base in a minimal volume of hexanes (or dichloromethane if solubility is poor) and carefully load it onto the column bed.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate (100:0 → 90:10), maintaining 1% Et₃N in all mobile phases [[1.4]].

  • Recovery: Collect the fractions and concentrate them under reduced pressure at a low water-bath temperature (<30 °C) to prevent thermally induced ester hydrolysis.

Q3: Can I purify the free base without chromatography to avoid silica entirely?

Expertise & Causality: Yes. Because the free base of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate has a relatively low molecular weight (~173.29 g/mol ) [[1.3]], it behaves as a volatile oil. Kugelrohr (short-path vacuum) distillation is highly effective and completely circumvents silica-induced degradation by exploiting the compound's volatility [[2.2]]. Protocol: Kugelrohr Distillation

  • Setup: Transfer the crude oil to a Kugelrohr distillation flask.

  • Vacuum: Apply a high vacuum (e.g., 0.1 to 0.5 Torr) to significantly lower the boiling point, preventing thermal degradation of the ester.

  • Heating: Gradually increase the oven temperature (typically between 60–90 °C depending on the exact vacuum level) [[2.2]].

  • Collection: Collect the purified, colorless oil in the receiving bulb, which should be cooled with a dry ice/acetone bath to trap the volatile product [[2.2]].

Q4: My batch is the Hydrochloride Salt (CAS 2103639-53-6). How should I purify it?

Expertise & Causality: The HCl salt (MW ~209.7 g/mol ) is a polar, crystalline powder [[1.1]]. Chromatography is inappropriate due to its high polarity and salt nature. Recrystallization is the gold standard here; it exploits differential solubility at varying temperatures, yielding high-purity crystals while leaving organic impurities in the mother liquor. Protocol: Recrystallization

  • Dissolution: Dissolve the crude HCl salt in a minimal amount of near-boiling ethanol (or acetonitrile).

  • Precipitation: Slowly add cold diethyl ether dropwise while stirring until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature to form a defined crystal lattice, then transfer to a 4 °C refrigerator overnight to maximize the yield.

  • Filtration: Filter the crystals under vacuum, wash with cold diethyl ether, and dry under high vacuum to remove residual solvent.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for each purification methodology:

Purification TechniqueSuitable Chemical FormTypical Recovery YieldAchievable PurityProcessing TimePrimary Advantage
Et₃N-Deactivated Silica Free Base (Oil)70–85%>95%2–4 HoursIdeal for complex crude mixtures
Kugelrohr Distillation Free Base (Oil)85–95%>98%1–2 HoursAvoids silica-induced degradation
Recrystallization HCl Salt (Solid)80–90%>99%12–24 HoursScalable, yields highly pure crystals

References

  • Title: 1822575-78-9, Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate Source: AccelaChem URL: [Link]

  • Title: Iridium-catalyzed, β-selective C(sp3)–H silylation of aliphatic amines to form silapyrrolidines and 1,2-amino alcohols (Supporting Information) Source: AWS / Literature URL: [Link]

Sources

Technical Support Center: A Guide to Purifying Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification processes.

Understanding the Molecule and Potential Impurities

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a heterocyclic compound containing a silicon atom within the ring structure and a methyl ester functional group. The presence of both the N-Si bond and an ester linkage makes the molecule susceptible to certain side reactions and degradation pathways, which can lead to a variety of impurities in your crude product.

Diagram: Structure of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate and Potential Impurities

main_compound Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate hydrolysis_acid 3,3-Dimethyl-1,3-azasilolidine-5-carboxylic acid (Hydrolysis of ester) main_compound->hydrolysis_acid H₂O / H⁺ or OH⁻ ring_opened Ring-opened product (Hydrolysis of N-Si bond) main_compound->ring_opened H₂O starting_material Unreacted Starting Materials main_compound->starting_material Incomplete Reaction oligomers Oligomeric byproducts main_compound->oligomers Side Reactions

Caption: Potential impurities in Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate batches.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate.

Q1: My purified product appears oily and doesn't solidify. What could be the cause?

A1: An oily product, when a solid is expected, is a common issue in organic synthesis. This can be due to several factors:

  • Residual Solvent: The most common reason is the presence of residual solvent. Ensure your product is dried under high vacuum for a sufficient period. Gentle heating can sometimes help, but be cautious of product decomposition.

  • Presence of Impurities: Impurities can act as a colligative property, depressing the melting point of your compound and causing it to appear as an oil.[1]

  • Hygroscopic Nature: The compound may be hygroscopic and absorbing moisture from the atmosphere. Handle and store the compound under an inert, dry atmosphere (e.g., nitrogen or argon).

Q2: I'm seeing a low yield after my purification. What are the likely causes?

A2: Low yields can be frustrating, but a systematic approach can help identify the cause.[2]

  • Suboptimal Reaction Conditions: The initial reaction may not have gone to completion. Consider optimizing reaction time, temperature, or catalyst loading.[2]

  • Losses During Workup: Significant product loss can occur during aqueous workup if the product has some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.

  • Improper Purification Technique: For recrystallization, using too much solvent or a solvent in which the compound is too soluble at low temperatures will result in low recovery.[1][3] For chromatography, improper solvent system selection can lead to poor separation and product loss.

Q3: My TLC shows multiple spots after purification. What should I do?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities.

  • Assess the Polarity of Impurities: The position of the spots relative to your product spot gives an indication of their polarity. This will help you choose a better purification strategy.

  • Re-purify: If the impurities are significant, a second round of purification is necessary. You may need to change your method. For example, if column chromatography was unsuccessful, you might try recrystallization or vice-versa.

  • Consider Product Decomposition: It's possible your compound is degrading on the TLC plate (often silica gel, which is slightly acidic). You can test this by spotting your sample and letting it sit for an extended period before eluting. If new spots appear over time, this indicates instability.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Guide 1: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds of different polarities. However, several issues can arise.

Problem: Poor Separation of My Compound from an Impurity
  • Cause: The chosen solvent system (mobile phase) does not have sufficient selectivity for your compound and the impurity.

  • Solution:

    • Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution.

    • Try a Different Solvent System: If adjusting the ratio doesn't work, try a completely different set of solvents. For example, if you are using hexane/ethyl acetate, consider dichloromethane/methanol.

    • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.[1]

Problem: My Compound is Tailing on the Column
  • Cause: "Tailing" can be caused by the compound interacting too strongly with the stationary phase. This can be due to the acidic nature of silica gel.

  • Solution:

    • Add a Modifier to the Eluent: Adding a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often resolve tailing issues.

    • Use a Different Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).

Diagram: Troubleshooting Workflow for Column Chromatography

cluster_poor_separation Poor Separation cluster_tailing Tailing start Column Chromatography Issue a1 Optimize Solvent Ratio start->a1 b1 Add Eluent Modifier (e.g., Et₃N or AcOH) start->b1 a2 Change Solvent System a1->a2 a3 Use Gradient Elution a2->a3 b2 Change Stationary Phase (Alumina, C18) b1->b2

Caption: Workflow for troubleshooting common column chromatography problems.

Guide 2: Troubleshooting Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Problem: My Compound "Oils Out" During Recrystallization
  • Cause: The melting point of your compound is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point.[1]

  • Solution:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.[1]

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Problem: No Crystals Form Upon Cooling
  • Cause: The solution may be too dilute, or the compound may be forming a supersaturated solution.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of your pure compound.

      • Cool the solution further in an ice bath or freezer.

    • Reduce the Volume of Solvent: If crystallization still doesn't occur, you may have used too much solvent. Gently evaporate some of the solvent and try cooling again.

Data Presentation: Example Purification Summary

The following table provides a template for summarizing your purification results.

Batch IDPurification MethodStarting Purity (by HPLC, %)Final Purity (by HPLC, %)Yield (%)Notes
Batch ARecrystallization (Ethanol/Water)8598.575Product was an off-white solid.
Batch BColumn Chromatography (Hexane:EtOAc)8299.260Isolated as a colorless oil that solidified on standing.
Batch CDistillation (Kugelrohr)9099.580Required high vacuum and moderate temperature.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar solvent system.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.[1] Test a range of solvents of varying polarities.

  • Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. For final drying, place the crystals in a desiccator under high vacuum.

Purity Assessment

After purification, it is crucial to assess the purity of your Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate.

  • High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for determining purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both purity information and mass confirmation.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient quantity.

  • Melting Point Determination: A sharp melting point range is a good indicator of high purity for solid compounds.

References

  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • ACS Publications. Determination of Particle-Bound Metallic Impurities in Semiconductor Grade Gases. 1. Silane | Analytical Chemistry.
  • Taylor, P. A. (n.d.). PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE.
  • RSC Publishing. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst.
  • ElectronicsAndBooks. Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald.
  • SpringerLink. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
  • ResearchGate. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?
  • Dutscher. Protein purification troubleshooting guide.
  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • PubMed. Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives.
  • ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF.
  • Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • Google Patents. WO2004082618A2 - Synthesis of 5-azacytidine.
  • Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester - Organic Syntheses Procedure.
  • MDPI. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles.
  • EvitaChem. Buy (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (EVT-12054427).
  • ResearchGate. Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione.
  • ResearchGate. Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. | Request PDF.
  • MDPI. Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications.

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Handling and long-term storage stability of silicon-based heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Silicon-Based Heterocyles

A Guide to Handling, Long-Term Storage, and Stability

Welcome to the Technical Support Center for silicon-based heterocycles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice for the successful handling and long-term storage of these unique compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of silicon-based heterocycles.

Q1: What are the primary factors that affect the stability of silicon-based heterocycles?

A1: The stability of silicon-based heterocycles is primarily influenced by three factors: hydrolytic stability, thermal stability, and to a lesser extent, mechanical stability, particularly for surface coatings.[1]

  • Hydrolytic Stability: This is the compound's resistance to degradation by water. The key point of failure is often the siloxane bond (Si-O-Si), which can be hydrolyzed.[1] The rate of hydrolysis is affected by pH, temperature, and the specific structure of the heterocycle.[1] Methoxysilanes, for instance, tend to hydrolyze more quickly than ethoxysilanes.[1]

  • Thermal Stability: This refers to the compound's ability to withstand high temperatures without decomposition. Thermal degradation can involve the breakdown of the heterocyclic ring or cleavage of substituents.[1] The inherent strength of the Si-O bond (460.5 kJ mol⁻¹) compared to C-C (304.0 kJ mol⁻¹) and C-O (358.0 kJ mol⁻¹) bonds contributes to the high thermal stability of many silicone-based compounds.[2]

  • Reactivity with Other Chemicals: Silicon-based heterocycles can react with acids, bases, and other chemicals, which can lead to degradation.[3] It is crucial to be aware of the compatibility of your compound with the solvents and reagents you are using.

Q2: How should I store my silicon-based heterocycles for long-term stability?

A2: Proper storage is critical to maintaining the integrity of your silicon-based heterocycles. Here are some general guidelines:

  • Environment: Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, and flames.[3]

  • Inert Atmosphere: For sensitive compounds, especially those with reactive Si-H or Si-N bonds, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent reaction with atmospheric moisture and oxygen.[4]

  • Container: Use tightly sealed containers. For some compounds, especially those that may release hydrogen gas upon decomposition, ensure the storage container can withstand potential pressure buildup or is appropriately vented.[4]

  • Form: Some silicon-containing nitrogen heterocycles are more stable as their hydrochloride salts rather than the free base.[5] If you have the option, storing as a salt can improve long-term stability.

Storage Condition Recommendation Reasoning
Temperature Cool (as specified by the manufacturer, often 2-8 °C)Slows down potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation from atmospheric moisture and oxygen.
Container Tightly sealed, opaque glass vialProtects from moisture and light, which can catalyze degradation.
Form As a salt (e.g., hydrochloride) if applicableIncreases stability, especially for nitrogen-containing heterocycles.[5]

Q3: What personal protective equipment (PPE) should I use when handling these compounds?

A3: Always handle organosilicon compounds with appropriate PPE. This includes:

  • Gloves: Use gloves made of a material resistant to the specific compound you are handling.[3]

  • Eye Protection: Wear safety goggles to protect your eyes from splashes.[3]

  • Respiratory Protection: If there is a risk of inhaling vapors or fine powders, use a respirator.[3]

  • Lab Coat: A standard lab coat should be worn to protect your skin and clothing.

Always work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile or powdered compounds.[3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with silicon-based heterocycles.

Problem 1: I'm seeing unexpected side products in my reaction, or my starting material seems to have decomposed.

Possible Cause: This is often due to the hydrolytic instability of the silicon-based heterocycle. Trace amounts of water in your solvents or reagents can lead to the cleavage of Si-O or Si-N bonds.[5][6]

Solution:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents and non-aqueous reagents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Inert Atmosphere: Perform your reactions under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.

  • Check for Incompatible Functional Groups: Be mindful of other functional groups in your molecule that could react with the silicon center. For example, some protecting groups may be cleaved under the reaction conditions.[7]

Experimental Protocol: Inert Atmosphere Reaction Setup

  • Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen).

  • Reagent Addition: Add dried solvents and reagents via syringe or cannula.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: My purified silicon-based heterocycle is showing signs of degradation upon storage (e.g., changes in NMR spectrum, discoloration).

Possible Cause: The compound may be unstable in its purified form, especially if it is a free base or exposed to air and light.[5]

Solution:

  • Convert to a More Stable Form: If your heterocycle contains a basic nitrogen atom, consider converting it to a hydrochloride salt for storage. This can significantly improve stability.[5]

  • Store Under Inert Gas: After purification, immediately store the compound under an inert atmosphere.

  • Protect from Light: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light-induced degradation.

  • Re-purify Before Use: If a compound has been stored for an extended period, it is good practice to re-analyze its purity before use.

Problem 3: I'm having difficulty functionalizing my silicon-based heterocycle at a specific position.

Possible Cause: The reactivity of silicon-based heterocycles can differ significantly from their carbon analogues.[5][6] Steric hindrance from bulky groups on the silicon atom can also play a major role.[7]

Solution:

  • Consult the Literature: Research synthetic methods specifically developed for silicon-containing heterocycles.[5][6] Direct translation of methods from carbon-based systems may not be successful.

  • Consider Alternative Reagents: Stronger bases or different catalysts may be required to achieve the desired reactivity. For example, in some cases, s-BuLi was found to be superior to n-BuLi for lithiation.[6]

  • Protecting Groups: It may be necessary to use protecting groups to block other reactive sites on the molecule.[8]

Problem 4: My silicon-based compound is not behaving as expected in biological assays (e.g., poor solubility, unexpected toxicity).

Possible Cause: The unique physicochemical properties of silicon can influence a compound's behavior in biological systems.[6] While often used to improve ADMET properties, this is not always the case.

Solution:

  • Characterize Physicochemical Properties: Determine the compound's solubility, lipophilicity (LogP), and pKa to better understand its behavior in aqueous environments.

  • Evaluate Metabolic Stability: Silicon-containing compounds are often designed to block metabolic pathways, but it's essential to experimentally verify this.[6]

  • Consider Formulation: For in vivo studies, proper formulation can be critical to ensure adequate bioavailability.

Visualizations

Degradation Pathway of a Generic Silicon-Based Heterocycle

A Silicon-Based Heterocycle B Hydrolysis (H₂O) A->B Moisture Exposure D Oxidation (O₂) A->D Air Exposure C Ring-Opened Silanol B->C F Condensation C->F E Oxidized Species D->E E->F G Oligomers/Polymers F->G

Caption: A simplified diagram illustrating potential degradation pathways for silicon-based heterocycles.

Decision Workflow for Handling a New Silicon-Based Heterocycle

start Receive New Silicon-Based Heterocycle check_sds Review Safety Data Sheet (SDS) start->check_sds known_stability Is stability data available? check_sds->known_stability follow_protocol Follow established storage protocol known_stability->follow_protocol Yes assume_sensitive Assume sensitivity to air and moisture known_stability->assume_sensitive No ppe Determine appropriate PPE follow_protocol->ppe store_inert Store under inert atmosphere, in a cool, dry, dark place assume_sensitive->store_inert store_inert->ppe handle_hood Handle in a fume hood ppe->handle_hood end Proceed with experiment handle_hood->end

Caption: A decision-making workflow for the initial handling and storage of a new silicon-based heterocycle.

References

  • Effect of mixed silanes on the hydrolytic stability of composites - PubMed - NIH. Available at: [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Available at: [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Available at: [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - Gelest, Inc. Available at: [Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC. Available at: [Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Synthesis and Reactivity of N‐Heterocyclic Silylene Stabilized Disilicon(0) Complexes. Available at: [Link]

  • Synthetic strategies to access silacycles - Frontiers. Available at: [Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Silicon-Based Protecting Agents - Gelest Technical Library. Available at: [Link]

  • Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. Available at: [Link]

  • Synthesis, Characterization, and Thermal Properties of Volatile 1,4-Dialkyl-5-silatetrazolines: Nitrogen-Rich Silicon Heterocycles as Possible CVD Precursors to Silicon Nitride - Dalton Transactions (RSC Publishing). Available at: [Link]

  • The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A. Available at: [Link]

  • Synthetic strategies to access silacycles - PMC - NIH. Available at: [Link]

  • Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering - MDPI. Available at: [Link]

  • Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy | Langmuir - ACS Publications. Available at: [Link]

  • N-Silyl Protecting Groups for Labile Aziridines: Application toward the Synthesis of N-H Aziridinomitosenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Dynamic Evolution and Degradation of Silicon–Electrolyte Interfaces under Cycling via Chemical Potential–Controlled Molecular Dynamics - PMC. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Available at: [Link]

  • EP0579132A1 - Storage-stable silicone composition - Google Patents.
  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed. Available at: [Link]

  • Analysis of Silanes - Wasson-ECE Instrumentation. Available at: [Link]

  • Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences. Available at: [Link]

  • (PDF) Degradation Pathways of Silicon‐Based Anodes in Lithium‐Ion Batteries. Available at: [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available at: [Link]

  • (PDF) Synthetic strategies to access silacycles - ResearchGate. Available at: [Link]

  • Organosilicon Compounds | Silane Silicone Manufacturer ZM Silane Limited. Available at: [Link]

  • Water molecules accelerate the degradation of silicon heterojunction solar cells: A review. Available at: [Link]

  • gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. Available at: [Link]

  • Silicon & Organosilicon Compounds: Health Hazards. Available at: [Link]

  • Silicon-Containing Additives in Encapsulation of Phase Change Materials for Thermal Energy Storage - World Scientific Publishing. Available at: [Link]

  • Synthesis of Stable Silicon Heterocycles by Reaction of Organic Substrates with a Chlorosilylene [PhC(NtBu)(2)SiCl] | Request PDF - ResearchGate. Available at: [Link]

  • Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC. Available at: [Link]

  • US20150267094A1 - Silicone formulation with improved storage stability - Google Patents.
  • Greatly improving thermal stability of silicone resins by modification with POSS. Available at: [Link]

  • Effect of Moisture Deficiency and Increased Salt Content on Silicon State of Some Soils of European Part of Russia and Central China - FAO AGRIS. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Purity Validation of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate by Stability-Indicating HPLC

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate. As a novel heterocyclic building block containing a silane moiety, establishing its purity with a high degree of confidence is paramount for its application in research and drug development. We will objectively compare the performance of a fully validated, stability-indicating HPLC method against a rudimentary, non-validated approach, providing the supporting scientific rationale and experimental designs necessary for regulatory scrutiny and reliable quality control.

The principles and protocols outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), ensuring the resulting analytical method is robust, reliable, and fit for its intended purpose.[1][2]

Introduction: The Imperative for a Validated, Stability-Indicating Method

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is a specialized chemical entity whose utility in synthetic chemistry relies on its structural integrity and purity.[3] The presence of unidentified impurities, whether process-related or arising from degradation, can significantly compromise experimental outcomes, introduce toxicological risks, and invalidate research findings.[4][5]

While a simple HPLC run might provide a preliminary purity estimate, it is scientifically insufficient. A true quality assessment demands a stability-indicating method : an analytical procedure proven to unequivocally assess the analyte in the presence of its potential degradation products and process-related impurities.[6][7] This guide details the development and validation of such a method, directly comparing its rigor and reliability to a basic, unverified alternative.

Part 1: Foundational Strategy: Method Development and Optimization

The objective is to develop a reversed-phase HPLC (RP-HPLC) method that provides optimal separation between the main analyte peak and all potential impurities. The chemical nature of our target molecule—a moderately polar heterocyclic compound—guides our initial choices.

Column Chemistry: A Comparison of Selectivity

The stationary phase is the primary determinant of separation performance.[8] The choice of column chemistry is a critical first step.

  • Alternative 1: Standard C18 (Octadecyl Silane) Column: This is the workhorse of RP-HPLC. The long C18 alkyl chains create a non-polar environment, driving retention of moderately non-polar to non-polar analytes.[9] For Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate, a C18 column is the logical starting point due to its versatility.

  • Alternative 2: Phenyl-Hexyl Column: If co-elution or poor peak shape is observed with a C18 column, a Phenyl-Hexyl phase offers an orthogonal separation mechanism. In addition to hydrophobic interactions, the phenyl rings provide pi-pi interactions, which can offer unique selectivity for compounds containing aromatic or heterocyclic rings.[10]

Scientist's Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The end-capping process is crucial as it deactivates residual silanol groups on the silica surface, which can otherwise cause undesirable peak tailing for amine-containing compounds.[11]

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. A typical mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier Comparison:

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It is often the preferred choice.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a viable alternative if ACN fails to resolve critical pairs.[12]

  • Aqueous Phase and pH Control: The azasilolidine ring contains a nitrogen atom that can be protonated. Controlling the pH of the mobile phase is essential for consistent retention times and symmetrical peak shapes.

    • Recommendation: A buffered mobile phase is non-negotiable. A 20 mM ammonium phosphate buffer adjusted to a slightly acidic pH (e.g., pH 3.5) with phosphoric acid is an excellent starting point. This ensures the analyte is in a consistent protonation state and minimizes interactions with any residual surface silanols. For mass spectrometry (MS) compatibility, a volatile buffer like formic acid (0.1%) can be used instead.[13]

Detector Settings

The ester functionality and the heterocyclic ring may provide some UV absorbance.

  • Initial Approach: Perform a UV scan of the analyte in the mobile phase using a Photo-Diode Array (PDA) detector to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity.

  • Contingency: If UV absorbance is poor, an alternative is a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). However, for purity analysis where impurity identification is key, coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach.[14]

Part 2: The Validation Protocol: An Objective Comparison Against ICH Q2(R2) Standards

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[15][16] Here, we detail the experimental protocols required by regulatory bodies and compare the confidence they provide versus an unvalidated method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Implementation Dev Develop Initial HPLC Method (Column, Mobile Phase, Detector) Forced Forced Degradation & Specificity Analysis Dev->Forced Establishes Specificity SST System Suitability Testing (Pre-Analysis Check) Dev->SST Linearity Linearity & Range Forced->Linearity Confirms Quantitative Ability Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Report Final Validation Report & Routine Use Accuracy->Report Precision->Report Limits LOD & LOQ Limits->Report Robustness Robustness Robustness->Report SST->Report Daily QC Check

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the method can accurately measure the analyte without interference from impurities or degradation products. This is the most critical validation parameter and the primary differentiator from a non-validated approach.[6][17]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a solution of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Apply Stress Conditions: Subject the analyte solution to the following forced degradation conditions as recommended by ICH guideline Q1A(R2).[7][18] The goal is to achieve 5-20% degradation.[6][19]

    • Acid Hydrolysis: Add 1N HCl and hold at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and hold at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration. Analyze by HPLC with a PDA detector alongside an unstressed control sample.

  • Peak Purity Assessment: Use the PDA software to perform peak purity analysis on the analyte peak in each chromatogram.

Comparison:

Feature Validated Stability-Indicating Method Non-Validated Method
Confidence High. Proves the method can separate the analyte from known degradation products. Peak purity index is >0.999. None. An observed peak may be a composite of the analyte and a co-eluting impurity, giving a falsely high purity value.

| Data | Provides a complete impurity profile under stress, crucial for stability assessment and formulation development. | A single peak in an unstressed sample provides no information about potential degradation pathways. |

Linearity

Objective: To demonstrate that the method's response (peak area) is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, covering 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).[10]

  • Injection and Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the mean peak area against concentration. Perform a linear least-squares regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

Data Presentation Example:

Concentration (mg/mL)Mean Peak Area (n=3)
0.250e.g., 251000
0.375e.g., 376500
0.500e.g., 502000
0.625e.g., 628500
0.750e.g., 753000
Result r² = 0.9999
Accuracy (as Recovery)

Objective: To demonstrate the closeness of the test results to the true value. This is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare Spiked Samples: If a placebo matrix is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no placebo exists, use the standard addition method. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and quantify the amount of analyte recovered.

  • Data Evaluation: Calculate the percent recovery for each sample using the formula: (Amount Found / Amount Added) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[10][20]

Data Presentation Example:

LevelAmount Added (mg/mL)Mean Amount Found (mg/mL)Mean Recovery (%)%RSD
80%0.400e.g., 0.39899.5e.g., 0.8
100%0.500e.g., 0.503100.6e.g., 0.6
120%0.600e.g., 0.59799.5e.g., 0.7
Precision

Objective: To demonstrate the degree of agreement among individual test results when the method is applied repeatedly to a homogenous sample.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results of both studies.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[19]

G cluster_params Validation HPLC Method Validation |  Is the method fit for purpose? Specificity Specificity (Discrimination) Validation:f1->Specificity Can it separate the analyte from everything else? Linearity Linearity (Proportionality) Validation:f1->Linearity Is the response proportional to concentration? Accuracy Accuracy (Trueness) Validation:f1->Accuracy How close are results to the true value? Precision Precision (Agreement) Validation:f1->Precision How repeatable are the results?

Caption: Interrelationship of Core Validation Parameters.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is essential for accurately quantifying impurities.

Experimental Protocol:

  • Method 1 (Signal-to-Noise): Prepare and inject solutions of decreasing concentration. Determine the concentration that results in a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.

  • Method 2 (Calibration Curve): Use the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.

Experimental Protocol:

  • Vary Parameters: Make small, deliberate changes to the HPLC method, one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., vary organic component by ± 2%)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (retention time, peak tailing, plate count).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations, indicating the method is robust.

Conclusion: The Value of a Rigorously Validated Method

The purity determination of a key synthetic intermediate like Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate cannot be left to chance or based on a preliminary, unverified analytical method. As demonstrated, a comprehensive validation protocol grounded in ICH guidelines provides an unparalleled level of scientific certainty.

By systematically proving specificity through forced degradation, and quantifying performance through linearity, accuracy, and precision studies, the validated HPLC method becomes a self-validating system.[17] It ensures that every future analysis is not just a data point, but a reliable, reproducible, and defensible measure of quality. For researchers, scientists, and drug development professionals, investing the time in full method validation is a fundamental requirement for ensuring data integrity, product safety, and regulatory compliance.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Separation of Silane, trimethoxy-2-propenyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography. (n.d.). ACS Publications. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (n.d.). ResearchGate. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023). Moravek, Inc.. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]

  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (n.d.). Asian Journal of Research in Chemistry. Available at: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (n.d.). PMC. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Available at: [Link]

  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (n.d.). ResearchGate. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate vs. Proline Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern drug discovery and peptide engineering, the strategic substitution of carbon with silicon has emerged as a powerful tool to enhance lipophilicity, metabolic stability, and cell permeability . Specifically, replacing the γ-carbon of a proline ring with a dimethylsilyl group yields silaproline (Sip) derivatives. Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate is a critical intermediate and bioisostere used in the synthesis of advanced therapeutics, ranging from complement pathway inhibitors to viral protease inhibitors.

However, introducing a silicon atom into the pyrrolidine core fundamentally alters its physicochemical properties and its behavior in the gas phase. For analytical chemists and drug development professionals, understanding the exact mass spectrometry (MS) fragmentation pattern of this azasilolidine is essential for accurate pharmacokinetic tracking, structural validation, and distinguishing it from naturally occurring proline residues.

Mechanistic Rationale: The Gas-Phase Behavior of the Azasilolidine Ring

To design a robust LC-MS/MS method, we must first understand the causality behind the molecule's fragmentation.

Unlike Electron Ionization (EI)—which generates radical cations that undergo α-cleavage to lose a methoxycarbonyl radical (•COOMe, 59 Da)—Electrospray Ionization (ESI) generates even-electron precursor ions ( [M+H]+ ). To satisfy the even-electron rule, the protonated Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate ( m/z 188.11) must expel a neutral molecule upon collision.

The dominant fragmentation pathway is the loss of methyl formate (HCOOMe, 60 Da). This is driven by the protonation of the secondary amine, which hydrogen-bonds to the ester carbonyl, facilitating a rearrangement that expels the neutral ester group. The resulting fragment at m/z 128.11 is a highly stable azasilolidinium iminium ion. The presence of the electropositive silicon atom at the 3-position exerts an inductive effect that further stabilizes this ring system, making it the undisputed base peak in Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) spectra .

MS_Fragmentation M [M+H]+ m/z 188.11 (Protonated Precursor) F1 Loss of CH3OH (-32 Da) m/z 156.08 (Acylium Ion) M->F1 Low CE (Neutral Loss) F2 Loss of HCOOMe (-60 Da) m/z 128.11 (Azasilolidinium Iminium Ion) M->F2 Medium CE (Primary Pathway) F3 Loss of Si(CH3)2 fragments m/z ~70 (Pyrroline-like core) F2->F3 High CE (Ring Opening)

Figure 1: ESI-MS/MS fragmentation pathway of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate.

Head-to-Head Comparison: Silaproline vs. Proline Derivatives

When comparing the methyl ester of silaproline to standard proline methyl ester, the differences in mass, fragmentation, and chromatography are stark. The dimethylsilyl group not only shifts the mass by +58 Da but significantly increases the lipophilicity (LogP), which alters the required chromatographic gradient .

Quantitative Performance & Analytical Signatures
Analytical ParameterProline Methyl EsterMethyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate
Chemical Formula C₆H₁₁NO₂C▖H₁₇NO₂Si
Monoisotopic Mass 129.079 Da187.103 Da
Precursor Ion [M+H]+ m/z 130.086 m/z 188.110
Primary Neutral Loss (CID) -60 Da (HCOOMe)-60 Da (HCOOMe)
Base Peak Fragment m/z 70.065 m/z 128.110
Isotopic Signature (MS1) Standard C/H/N/ODistinct M+2 (3.1% due to ³⁰Si)
Lipophilicity (LogP) Low (~ -0.3)High (~ +1.2)
Chromatographic Retention Early eluting (Hydrophilic)Late eluting (Hydrophobic)

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It utilizes the unique isotopic signature of silicon as an internal quality control check before relying on MS/MS fragmentation data.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA ensures complete protonation of the azasilolidine nitrogen, maximizing the [M+H]+ signal intensity at m/z 188.11 and preventing signal suppression.

Step 2: UPLC Separation

  • Action: Utilize a high-resolution C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm). Run a gradient from 15% to 85% Acetonitrile (with 0.05% FA) over 3.5 minutes.

  • Causality: The dimethylsilyl group significantly increases the molecule's lipophilicity compared to standard proline. A steeper, higher-organic gradient is required to elute the strongly retained silaproline derivative efficiently, preventing peak tailing and run-to-run carryover.

Step 3: MS1 Isotopic Validation (The Self-Check)

  • Action: Before triggering MS/MS, verify the isotopic envelope of the precursor ion in the MS1 scan.

  • Causality: Silicon possesses a unique isotopic distribution: ²⁸Si (92.2%), ²⁹Si (4.7%), and ³⁰Si (3.1%). If the M+2 peak at m/z 190.11 does not represent approximately ~3.1% of the base peak's intensity, the detected ion is likely an isobaric carbon-based interference, not your target azasilolidine.

Step 4: HCD/CID Fragmentation

  • Action: Isolate m/z 188.11 and apply a Normalized Collision Energy (NCE) of 25–30 eV.

  • Causality: This specific energy regime is optimized to cleanly cleave the C-C bond adjacent to the ester (neutral loss of 60 Da) without shattering the highly stable azasilolidine ring, yielding the diagnostic m/z 128.11 fragment.

Step 5: Data Acquisition & Mass Defect Filtering

  • Action: Acquire data using a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap, utilizing a mass tolerance of <5 ppm.

  • Causality: Silicon has a unique mass defect compared to standard organic elements. High-resolution filtering ensures that the m/z 128.11 fragment is definitively identified against complex biological matrix noise.

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 UPLC Separation (C18 Gradient) S1->S2 S3 ESI(+) Isotopic Check S2->S3 S4 HCD/CID Fragmentation S3->S4 S5 Data Analysis (m/z 128 tracking) S4->S5

Figure 2: Standardized self-validating LC-MS/MS workflow for azasilolidine analysis.

Conclusion

The substitution of proline with Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate offers profound advantages in drug design, but it requires a specialized approach to mass spectrometry. By understanding the neutral loss of methyl formate (yielding the m/z 128 iminium ion) and leveraging the unique isotopic mass defect of silicon, researchers can build highly specific, self-validating assays. This ensures robust pharmacokinetic tracking and structural confirmation in complex matrices.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles Source: PubMed Central (NIH) URL:[Link]

  • WO2020225095A1 - MASP Inhibitory Compounds and Uses Thereof Source: Google Patents URL

Efficacy comparison of azasilolidine derivatives vs pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrrolidine and azasilolidine derivatives reveals a fascinating intersection of organosilicon chemistry and peptide engineering. As drug development increasingly relies on constrained peptidomimetics to target complex protein-protein interactions, the limitations of natural pyrrolidine rings (proline)—specifically their vulnerability to enzymatic degradation and poor membrane permeability—have become apparent.

The substitution of a carbon atom with silicon to form an azasilolidine ring (e.g., γ-dimethylsila-proline, or "silaproline") offers a powerful bioisosteric solution. This guide objectively compares the structural, physicochemical, and pharmacokinetic efficacy of these two derivatives, providing actionable, self-validating protocols for application scientists.

Mechanistic & Structural Causality

To understand the efficacy differences between pyrrolidine and azasilolidine derivatives, we must examine the fundamental atomic properties of silicon versus carbon. Silicon possesses a larger covalent radius and lower electronegativity than carbon, which fundamentally alters the geometry and electronic distribution of the heterocycle[1].

  • Bond Lengths and Angles: In a standard pyrrolidine ring, the C-C bond length is approximately 1.54 Å, with a C-C-C intracyclic angle of ~105°. In contrast, the azasilolidine ring features longer Si-C bonds (~1.88 Å) and a significantly compressed C-Si-C angle of ~93°[1].

  • Conformational Puckering: These geometric constraints force the five-membered azasilolidine ring into a skewed -endo conformation. While this pucker is uncommon for natural proline (which typically alternates between -exo and -endo), it perfectly mimics the backbone dihedral angles required to stabilize Polyproline Type II (PPII) helices[1][2].

  • Lipophilicity and Steric Shielding: The addition of dimethyl groups on the silicon atom creates a bulky, highly lipophilic umbrella over the molecule. This steric hindrance physically blocks prolyl endopeptidases from accessing the adjacent amide bond, drastically increasing serum half-life[2].

G cluster_0 Pyrrolidine (Proline) cluster_1 Azasilolidine (Silaproline) P_Node C-C-C Angle: ~105° C-C Bond: ~1.54 Å P_Conf Cγ-exo / Cγ-endo Pucker P_Node->P_Conf P_Prop LogP: ~0.094 High Protease Susceptibility P_Conf->P_Prop Compare Efficacy Outcome: Enhanced Membrane Permeability Maintained Secondary Structure P_Prop->Compare Bioisosteric Replacement S_Node C-Si-C Angle: ~93° Si-C Bond: ~1.88 Å S_Conf Cβ-endo Pucker (Skewed) S_Node->S_Conf S_Prop LogP: ~1.30 High Protease Resistance S_Conf->S_Prop S_Prop->Compare

Figure 1: Structural and conformational logic of pyrrolidine vs. azasilolidine derivatives.

Quantitative Efficacy Comparison

The structural modifications of the azasilolidine ring translate directly into measurable pharmacokinetic advantages. Table 1 summarizes the comparative experimental data between standard proline and silaproline (Sip).

ParameterPyrrolidine (Proline)Azasilolidine (Silaproline)Fold Change / Impact
Intracyclic Angle ~105°~93°Induces -endo pucker[1]
Lipophilicity (LogP) 0.094 (Fmoc-Pro-OH)1.30 (Fmoc-Sip-OH)~14-fold increase in lipophilicity[1]
Cellular Uptake Baseline (1x)~20x Baseline20-fold increase in Pro-rich CPPs[3]
Enzymatic Stability Rapid degradation (minutes)Highly resistant (hours)Extended half-life in vivo[2]
Receptor Affinity Native bindingMaintained / Slightly reducedPreserves spatial geometry of PPII helices[1]

Experimental Protocols: Synthesis and Validation

To objectively compare these derivatives, researchers must utilize self-validating experimental workflows. The following protocols detail the synthesis and orthogonal validation of pyrrolidine vs. azasilolidine-containing peptides.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: The dimethylsilyl group of Fmoc-Sip-OH introduces significant steric hindrance. Standard coupling reagents (like HBTU) will result in incomplete reactions and truncated sequences. We must shift to highly reactive uronium salts (HATU) and extended coupling times.

  • Resin Preparation: Swell Wang resin (0.25 mmol scale) in DMF for 30 minutes. Deprotect the initial amine using 20% piperidine in DMF.

  • Coupling Reaction: Activate 4 equivalents of Fmoc-Sip-OH (or Fmoc-Pro-OH for the control) using 3.95 equivalents of HATU and 8 equivalents of DIEA in DMF. Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Self-Validation (Chloranil Test): Because both pyrrolidine and azasilolidine form secondary amines upon deprotection, the standard Kaiser test will yield a false negative. Use the Chloranil test; if the beads turn blue/green, the coupling is incomplete, dictating a mandatory second coupling cycle before proceeding.

  • Cleavage: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H2O for 3 hours. Precipitate in cold diethyl ether and purify via RP-HPLC (>95% purity).

Phase 2: Lipophilicity Assay (Shake-Flask Method)

Causality: To empirically validate the theoretical ~14-fold LogP increase, we must measure the octanol-water partition coefficient directly[1].

  • Preparation: Dissolve 1.5 mg of the purified peptide in 2.2 mL of 1-octanol that has been pre-saturated with 0.02 M phosphate buffer (pH 7.4).

  • Partitioning: Transfer 1.0 mL of the octanol solution into a vial containing 1.0 mL of the phosphate buffer. Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 15 minutes to guarantee sharp phase separation.

  • Self-Validation (Mass Balance): Quantify the peptide concentration in both the aqueous and organic phases using RP-HPLC. The combined mass of the peptide in both phases must equal the starting mass (±5%). If the mass balance fails, it indicates peptide aggregation or precipitation at the solvent interface, invalidating the LogP calculation.

Phase 3: Serum Protease Stability Assay
  • Incubation: Incubate the purified peptides (50 µM) in 25% human serum at 37°C.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately quench with 100 µL of 1% TFA in acetonitrile. Centrifuge at 10,000 x g to pellet the precipitated serum proteins.

  • Self-Validation (Internal Standardization): Spike a heavy-isotope labeled internal standard into the quench solution. This normalizes any variations in extraction efficiency or LC-MS/MS matrix ionization suppression, ensuring the degradation kinetics observed are purely a function of the azasilolidine vs. pyrrolidine structural differences.

Workflow cluster_assays 4. Orthogonal Efficacy Assays SPPS 1. Automated SPPS (Fmoc-Sip-OH vs Fmoc-Pro-OH) Cleavage 2. TFA Cleavage & Ether Precipitation SPPS->Cleavage Purification 3. RP-HPLC Purification (>95% Purity) Cleavage->Purification Lipophilicity Octanol/Water Partition (LogP Determination) Purification->Lipophilicity Stability Serum Protease Assay (LC-MS Quantification) Purification->Stability Uptake Flow Cytometry (Cellular Internalization) Purification->Uptake

Figure 2: Self-validating experimental workflow for peptide synthesis and efficacy assays.

Conclusion

The transition from pyrrolidine to azasilolidine derivatives represents a masterclass in rational drug design. By leveraging the unique bond lengths and angles of silicon, researchers can lock peptides into favorable secondary structures while simultaneously deploying a lipophilic shield against enzymatic degradation. For applications requiring high cellular uptake—such as cell-penetrating peptides (CPPs) or CNS-targeted therapeutics—azasilolidine bioisosteres offer a distinct, measurable efficacy advantage over traditional proline derivatives.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Replacement of a Proline with Silaproline Causes a 20-Fold Increase in the Cellular Uptake of a Pro-Rich Peptide Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The role of silicon in drug discovery: a review RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

IR spectroscopy absorption bands for Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: IR Spectroscopic Profiling and Physicochemical Evaluation of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Executive Summary

In modern peptidomimetic drug design, overcoming the poor pharmacokinetic properties of natural amino acids is a primary objective. This guide provides an objective, data-driven comparison between Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate (a silicon-containing proline surrogate, often referred to as a silaproline derivative) and its natural carbon analogue, Methyl pyrrolidine-2-carboxylate (proline methyl ester). By analyzing their Infrared (IR) spectroscopic profiles and physicochemical behaviors, this guide equips researchers with the mechanistic rationale and self-validating protocols needed to integrate organosilicon building blocks into drug discovery pipelines.

Mechanistic Rationale: The Silicon Advantage in Drug Design

The substitution of a carbon atom with a silicon atom in a cyclic amino acid fundamentally alters the molecule's physical and electronic properties. Silicon possesses a larger atomic radius (1.11 Å) and lower electronegativity (1.90) compared to carbon (0.77 Å and 2.55, respectively).

When the γ -carbon of a proline ring is replaced by a dimethylsilyl ( −SiMe2​− ) group to form an azasilolidine ring, the resulting Si−C bonds are significantly longer (~1.87 Å) than standard C−C bonds (1.54 Å). The Causality: This bond elongation forces the 5-membered ring into a highly restricted endo/exo pucker. This conformational bias is highly prized in drug development because it effectively locks the molecule into a bioactive conformation (strongly favoring trans-amide bonds when incorporated into peptides), while simultaneously increasing lipophilicity and shielding the molecule from proteolytic cleavage by prolyl endopeptidases .

Comparative IR Spectroscopy Analysis

Infrared spectroscopy serves as the definitive analytical tool for verifying the structural integrity and conformational shifts induced by silicon incorporation. The presence of the dimethylsilyl group introduces highly specific, intense vibrational modes that are entirely absent in the natural proline analogue .

Table 1: Comparative IR Absorption Bands (cm⁻¹)

Vibrational ModeMethyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylateMethyl pyrrolidine-2-carboxylate (Alternative)Mechanistic Causality for Spectral Shift
N-H Stretch (Secondary Amine) ~3350 (Sharp)~3330 (Broad)The altered ring pucker restricts intermolecular hydrogen bonding, sharpening and shifting the peak.
Ester C=O Stretch 17451740The lower electronegativity of Si exerts a subtle inductive effect through the ring, increasing the double-bond character of the carbonyl.
Si-CH₃ Symmetric Bend 1250 (Very Sharp)N/ADirect, definitive marker of the dimethylsilyl substitution.
Si-C Stretch / CH₃ Rock 840 (Strong)N/ACharacteristic organosilicon fingerprint mode.
C-N Stretch 11401120Increased conformational rigidity alters the dipole moment during vibration.

Data synthesized from established organosilicon spectral correlations and standard proline derivative libraries .

Experimental Protocols: Self-Validating FT-IR Workflow

To ensure absolute data integrity when profiling organosilicon compounds, the experimental protocol must be designed as a self-validating system. Moisture contamination can easily mask the critical N-H stretching region, leading to false conformational interpretations.

Protocol: Anhydrous FT-IR Vibrational Profiling

  • Sample Preparation: Dissolve 5.0 mg of the target compound in 0.5 mL of strictly anhydrous dichloromethane ( CH2​Cl2​ ). Causality: CH2​Cl2​ is chosen because it lacks competing absorption bands in the critical 3500–3200 cm⁻¹ and 1300–800 cm⁻¹ regions.

  • Cell Loading: Inject the solution into a sealed 0.5 mm path-length NaCl liquid transmission cell.

  • Background Subtraction: Acquire a background spectrum of pure anhydrous CH2​Cl2​ (32 scans, 4 cm⁻¹ resolution) to eliminate solvent and atmospheric CO2​/H2​O interference.

  • Spectral Acquisition: Scan the sample under identical parameters (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • System Validation Check (Critical):

    • Negative Control Validation: The protocol validates the anhydrous integrity of the sample if the broad 3500–3200 cm⁻¹ O-H stretch is entirely absent.

    • Positive Control Validation: Concurrently, the presence of a sharp, high-intensity band at exactly 1250 cm⁻¹ confirms the structural retention of the dimethylsilyl moiety. If the 1250 cm⁻¹ peak is broadened or shifted, it indicates potential degradation or polymerization of the silolidine ring.

Multimodal Screening Visualization

To comprehensively evaluate silaproline derivatives against standard alternatives, researchers must employ a multimodal workflow that correlates spectral data with functional pharmacokinetic assays.

G A Compound Library (Silaproline vs. Proline) B Anhydrous FT-IR (Vibrational Profiling) A->B Structural Validation C NMR Spectroscopy (Conformational Bias) A->C 3D Structure D Lipophilicity Assay (LogP Determination) A->D Permeability E Proteolytic Stability (In Vitro Half-life) A->E Metabolism F Data Synthesis & Lead Candidate Selection B->F C->F D->F E->F

Figure 1: Multimodal screening workflow for evaluating silaproline derivatives.

Physicochemical Performance Comparison

While the IR spectra confirm the structural mechanics, the ultimate value of Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate lies in its performance as a pharmaceutical building block compared to its carbon alternative.

Table 2: Pharmacokinetic & Physicochemical Metrics

Performance MetricSilaproline Derivative (Product)Proline Derivative (Alternative)Impact on Drug Development
Lipophilicity (LogP) Higher (+1.2 est.)Lower (-0.3 est.)The silicon atom drastically enhances passive membrane permeability, crucial for oral bioavailability.
Proteolytic Stability Exceptionally HighLowThe bulky dimethylsilyl group creates steric hindrance, preventing rapid cleavage by prolyl endopeptidases, thereby increasing in vivo half-life.
Conformational Bias High (Rigid)Moderate (Flexible)Locks the resulting peptide drug into its active receptor-binding conformation, reducing off-target effects.

References

  • Influence of Silaproline on Peptide Conformation and Bioactivity Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations Source: Gelest, Inc. / Silicon Compounds: Silanes and Silicones URL:[Link]

  • Methyl DL-prolinate (Methyl pyrrolidine-2-carboxylate) - Spectral Information Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Safety Operating Guide

Definitive Guide to the Safe Disposal of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a comprehensive, procedure-driven protocol for the proper disposal of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate. As a specialized heterocyclic organosilicon compound, its unique structure necessitates a disposal strategy grounded in its chemical reactivity. This document moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin these safety protocols, ensuring the protection of both laboratory personnel and the environment.

Part 1: Core Chemical Hazard Assessment

  • Primary Reactivity—The Azasilolidine Moiety: The core of this molecule's reactivity lies in the Si-N bond within the five-membered ring. This bond is characteristic of a silyl amine. Silyl amines and related silyl ethers are well-documented to be susceptible to hydrolysis.[1][2][3] Contact with water or atmospheric moisture can cleave this bond, leading to the formation of silanols (in this case, likely dimethylsilanediol) and the corresponding amine.

  • Secondary Reactivity—The Ester Group: The methyl carboxylate group is an ester, which can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid and methanol. While more stable than the Si-N bond, this reactivity must be considered when selecting neutralization or storage conditions.

  • Anticipated Hydrolysis Byproducts: Given its structure, the primary environmental and safety concern is its reaction with water. This hydrolysis is expected to yield:

    • Dimethylsilanediol: A type of silanol.

    • Methanol: A flammable and toxic alcohol.

    • The corresponding amino acid derivative.

Due to this inherent moisture sensitivity, Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate must be handled as a reactive substance. The ultimate goal of the disposal procedure is to either safely contain the active compound or to intentionally and controllably hydrolyze it to less reactive, though still hazardous, components before final disposal.

Part 2: Safety Protocols and Spill Management

Prior to handling or disposal, a clear understanding of the necessary personal protective equipment (PPE) and spill response is mandatory.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact. Based on general guidance for handling laboratory chemicals, which may cause irritation.[4][5]
Eye Protection Safety glasses with side-shields or, preferably, chemical safety goggles.To protect eyes from splashes of the chemical or its potential reaction products.[4][6]
Skin and Body A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Not typically required if handled in a well-ventilated area or chemical fume hood. Use if aerosols may be generated.The compound is not expected to be highly volatile, but its hydrolysis products (e.g., methanol) can be. Work should be performed in a fume hood.[4][7]
Spill Management Protocol

In the event of a small-scale laboratory spill, a swift and systematic response is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood, to handle any vapors from the compound or its byproducts.[8]

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials and contaminated PPE must be collected and disposed of as hazardous waste.[5]

  • Label and Store: Securely seal and label the waste container with the chemical name and hazard warnings, and place it in the designated chemical waste storage area.

Part 3: Step-by-Step Disposal Procedures

The primary and most compliant method for disposing of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate is through a licensed hazardous waste management service. An alternative in-lab pre-treatment step is described for experienced personnel to reduce the reactivity of the waste stream prior to collection.

Method 1: Direct Disposal via Licensed Waste Contractor (Recommended)

This approach is the safest and ensures full regulatory compliance. It treats the compound as hazardous waste without alteration.

  • Step 1: Segregation and Collection: Collect all waste containing Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate, including unused material, contaminated consumables, and spill cleanup debris, in a dedicated hazardous waste container. Do not mix with other waste streams, especially aqueous waste or strong oxidizing agents, to prevent uncontrolled reactions.[8][9]

  • Step 2: Containerization: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed. Ensure the container is in good condition and compatible with organosilicon compounds.

  • Step 3: Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate." Also, add any known hazard information (e.g., "Moisture-Sensitive," "Irritant").

  • Step 4: Storage: Store the sealed and labeled container in a designated, well-ventilated, and secure chemical waste storage area. The storage area should be away from heat, sources of ignition, and incompatible materials.[4]

  • Step 5: Professional Disposal: Arrange for pickup and disposal by a licensed and certified environmental waste management company.[10]

Method 2: In-Lab Hydrolysis Pre-Treatment (For Experienced Personnel)

This protocol is designed to chemically degrade the reactive silyl amine moiety before collection for final disposal. This does not render the waste suitable for drain disposal but converts it into a more stable aqueous waste stream. This procedure must be performed in a chemical fume hood.

  • Step 1: Prepare Reaction Vessel: In a chemical fume hood, place a suitably sized beaker or flask containing cold water (approx. 100 parts water to 1 part of the compound by volume) on a magnetic stir plate. The large excess of water helps to dissipate any heat generated.

  • Step 2: Controlled Addition: While stirring the water vigorously, slowly add the waste Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate dropwise or in very small portions.

  • Step 3: Reaction and Quenching: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the Si-N bond.

  • Step 4: pH Check and Neutralization: Check the pH of the resulting solution. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 using dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.

  • Step 5: Collection as Aqueous Waste: Collect the final, neutralized aqueous solution in a container labeled "Hazardous Aqueous Waste containing hydrolysis products of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate (contains methanol and organosilicon byproducts)."

  • Step 6: Professional Disposal: This aqueous waste must still be disposed of through a licensed hazardous waste contractor.[9] Never dispose of this mixture down the drain.[7]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate.

DisposalWorkflow Start Waste Generation: Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate Decision Is In-Lab Pre-Treatment Feasible and Permitted? Start->Decision DirectDisposal Pathway 1: Direct Disposal (Recommended) Decision->DirectDisposal No PreTreatment Pathway 2: In-Lab Hydrolysis Decision->PreTreatment Yes (Expert Use) Step1_Direct 1. Segregate & Collect in Dedicated HDPE Container DirectDisposal->Step1_Direct Step1_Hydro 1. Perform Controlled Hydrolysis in Fume Hood PreTreatment->Step1_Hydro Step2_Direct 2. Label with Chemical Name & Hazard Warnings Step1_Direct->Step2_Direct Step3_Direct 3. Store in Secure Waste Area Step2_Direct->Step3_Direct End Arrange Pickup by Licensed Hazardous Waste Contractor Step3_Direct->End Step2_Hydro 2. Neutralize Final Solution (pH 6-8) Step1_Hydro->Step2_Hydro Step3_Hydro 3. Collect as Hazardous Aqueous Waste Step2_Hydro->Step3_Hydro Step3_Hydro->End

Caption: Decision workflow for disposal of Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate.

Part 5: Summary of Material Properties and Incompatibilities

PropertyDescription
Chemical Family Organosilicon Compound; Heterocycle
Key Functional Groups Silyl Amine (in azasilolidine ring), Ester
Primary Hazard Profile Moisture-Sensitive: Reacts with water, potentially vigorously if in bulk. Irritant: Assumed to be an eye and skin irritant based on analogous structures.[4]
Likely Hydrolysis Products Dimethylsilanediol, Methanol, Amino acid derivative
Incompatible Materials Water/Moisture: Causes hydrolysis. Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[4] Strong Acids/Bases: Can catalyze the hydrolysis of both the silyl amine and ester groups.

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  • 3M. (2023). Safety Data Sheet.
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Sources

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